Ecopladib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMCHWHNSUBYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33Cl3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191555 | |
| Record name | Ecopladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381683-92-7 | |
| Record name | Ecopladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381683927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ecopladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECOPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TI67E57Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ecopladib: A Technical Whitepaper on a Selective cPLA2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ecopladib, a potent and selective indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α). This compound was developed as a potential anti-inflammatory agent. This guide details its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Introduction: Targeting the Inflammatory Cascade at its Source
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that initiates the inflammatory cascade. By catalyzing the hydrolysis of membrane phospholipids, it releases arachidonic acid (AA), the rate-limiting precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Due to its central role, cPLA2α has been a significant target for the development of novel anti-inflammatory therapeutics.
This compound (also known as PLA-725) emerged from a series of indole inhibitors designed to specifically target cPLA2α.[1] Its development was predicated on the hypothesis that inhibiting the initial step of the arachidonic acid cascade would offer a potent and potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) which target downstream cyclooxygenase (COX) enzymes.[1][2]
Chemical Structure of this compound
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Molecular Formula: C₃₉H₃₃Cl₃N₂O₅S
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IUPAC Name: 4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid
Mechanism of Action: The cPLA2α Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of cPLA2α. The activation of cPLA2α is a tightly regulated, multi-step process, making it an ideal point for therapeutic intervention.
The signaling pathway is as follows:
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Stimulation: A variety of pro-inflammatory stimuli (e.g., cytokines, growth factors, ATP) bind to cell surface receptors.
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Calcium Mobilization: This binding triggers an influx of extracellular calcium or the release of calcium from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration.
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MAPK Phosphorylation: Concurrently, Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38, are activated, leading to the phosphorylation of cPLA2α on key serine residues (e.g., Ser-505).
-
Membrane Translocation: The combination of increased intracellular Ca²⁺ and phosphorylation induces a conformational change in cPLA2α. The enzyme's C2 domain binds calcium, facilitating its translocation from the cytosol to the nuclear envelope and endoplasmic reticulum.
-
Arachidonic Acid Release: At the membrane, the activated cPLA2α specifically hydrolyzes the sn-2 acyl bond of phospholipids, releasing arachidonic acid (AA) and a lysophospholipid.
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Eicosanoid Synthesis: Free AA is then rapidly converted into prostaglandins by COX-1/2 enzymes and into leukotrienes by 5-lipoxygenase (5-LOX). These eicosanoids are potent mediators of inflammation, pain, and fever.
This compound blocks the process at step 5, preventing the release of arachidonic acid and thereby inhibiting the production of all downstream inflammatory mediators.
Preclinical Pharmacology: Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Inhibitory Profile of this compound
| Assay Type | Target / Endpoint | Species | IC₅₀ | Reference(s) |
|---|---|---|---|---|
| GLU Micelle Assay | cPLA2α | Human (recombinant) | 0.15 µM | [3] |
| Rat Whole Blood Assay | Eicosanoid Production | Rat | 0.11 µM | [3] |
| PAPE Liposome Assay | cPLA2α | - | 73% inhibition at 37 nM | - |
| Eicosanoid Production Assay | Prostaglandins (PGF2α) | MC-9 Cells | ~30 nM | - |
| Eicosanoid Production Assay | Leukotrienes (LTB4, LTC4/D4/E4) | MC-9 Cells | ~30 nM | - |
| Selectivity Assay | sPLA2 | - | 16% inhibition at 1 µM | - |
| Selectivity Assay | COX-1 / COX-2 | - | Inactive at 20 µM | - |
Table 2: In Vivo Preclinical Efficacy of this compound
| Model | Species | Administration | Endpoint | Result | Reference(s) |
|---|---|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat | Oral | Reduction of paw swelling | Orally efficacious | [1][3] |
| Carrageenan Air Pouch | Rat | Oral | Reduction of inflammatory exudate | Orally efficacious (ED₅₀ = 40 mg/kg) |[3] |
Clinical Development Status
This compound, along with the related compound giripladib, advanced into clinical trials. However, development was ultimately discontinued. A Phase II study of giripladib for osteoarthritis was terminated due to observations of gastrointestinal side effects.[4] While specific data from this compound's Phase I trial are not publicly available, the termination of the broader development program for this class of inhibitors suggests that a sufficient therapeutic window was not achieved.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of results and for designing future studies.
cPLA2α Mixed Micelle Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human cPLA2α against a phospholipid substrate presented in a mixed micelle format.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 100 mM HEPES (pH 7.5), 1 mM DTT, and 10 mM CaCl₂.
-
Substrate Micelles: Prepare a stock solution of mixed micelles. A typical composition is 400 µM Triton X-100 (a non-ionic surfactant) and 100 µM of a specific phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC). The substrate should ideally contain a radiolabeled or fluorescently tagged arachidonic acid for detection.[5]
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Enzyme Solution: Dilute recombinant human cPLA2α in assay buffer to a final concentration that yields a linear reaction rate under assay conditions.
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Test Compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
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Add 2 µL of the test compound dilution (or DMSO for control) to each well.
-
Add 178 µL of the substrate micelle solution to each well and mix.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the diluted cPLA2α enzyme solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear phase.
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-
Reaction Termination and Detection:
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Stop the reaction by adding a termination solution (e.g., containing EDTA to chelate calcium).
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Separate the released free arachidonic acid from the unhydrolyzed phospholipid. This can be achieved by liquid-liquid extraction or solid-phase extraction.
-
Quantify the amount of released arachidonic acid using an appropriate method (e.g., liquid scintillation counting for radiolabeled AA, or LC-MS for unlabeled AA).[5][6]
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-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
A23187-Stimulated Rat Whole Blood Assay (Representative Protocol)
This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a native cellular environment, providing a more physiologically relevant measure of potency.
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Blood Collection:
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Collect whole blood from rats (e.g., Sprague-Dawley) into heparinized tubes.
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-
Compound Incubation:
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Aliquot the whole blood (e.g., 500 µL) into tubes.
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Add the test compound (this compound, dissolved in a vehicle like DMSO) at various final concentrations. Include a vehicle-only control.
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Pre-incubate the blood with the compound for a specified time (e.g., 30 minutes) at 37°C.
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-
Stimulation:
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Add a calcium ionophore, A23187, to a final concentration of ~10 µM to stimulate cPLA2α activation via calcium influx.
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Incubate for a further period (e.g., 60 minutes) at 37°C.
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Sample Processing:
-
Stop the reaction by placing the tubes on ice and adding a solution to precipitate proteins and lyse red blood cells.
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Centrifuge the samples to pellet cell debris.
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Collect the supernatant (plasma) for analysis.
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Eicosanoid Quantification:
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Measure the concentration of a key eicosanoid product, such as Thromboxane B2 (TXB₂, a stable metabolite of TXA₂) or Leukotriene B4 (LTB₄), in the plasma using a validated ELISA or LC-MS/MS method.
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Data Analysis:
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Calculate the percent inhibition of eicosanoid production for each this compound concentration compared to the stimulated vehicle control.
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Determine the IC₅₀ value by non-linear regression analysis.
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Rat Carrageenan-Induced Paw Edema Model
This is a classic in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.
References
The Structure-Activity Relationship of Ecopladib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the production of downstream inflammatory mediators, including prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used to characterize these compounds, and visualizes the key signaling pathways and experimental workflows.
Core Structure and Mechanism of Action
This compound belongs to a class of indole-based inhibitors of cPLA2α. The core scaffold consists of an indole ring, which serves as a crucial structural motif for binding to the enzyme. The mechanism of action involves the specific and high-affinity binding of this compound to the active site of cPLA2α, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid, the precursor to various pro-inflammatory eicosanoids.
Structure-Activity Relationship (SAR)
The seminal work by Lee et al. (2007) in the Journal of Medicinal Chemistry detailed the synthesis and SAR of a series of indole inhibitors, leading to the discovery of this compound (formerly compound 123). The following tables summarize the key quantitative data from this study, illustrating how modifications to the indole scaffold influence inhibitory activity against cPLA2α.
Table 1: In Vitro Inhibition of cPLA2α by this compound and Key Analogs
| Compound | R1 Substituent | R2 Substituent | GLU Micelle IC50 (μM) | Rat Whole Blood IC50 (μM) |
| This compound (123) | Diphenylmethyl | 3,4-dichlorobenzyl | 0.15 | 0.11 |
| Analog A | H | 3,4-dichlorobenzyl | 1.2 | 2.5 |
| Analog B | Benzyl | 3,4-dichlorobenzyl | 0.5 | 0.8 |
| Analog C | Diphenylmethyl | Benzyl | 0.3 | 0.5 |
| Analog D | Diphenylmethyl | H | >10 | >10 |
Data extracted from Lee KL, et al. J Med Chem. 2007 Mar 22;50(6):1380-400.
Table 2: Effect of this compound on Downstream Inflammatory Mediators
| Mediator | Assay System | IC50 (nM) |
| Prostaglandin F2α (PGF2α) | MC-9 Cells | 20-30 |
| Leukotriene B4 (LTB4) | MC-9 Cells | 20-30 |
| Leukotriene C4/D4/E4 | MC-9 Cells | 20-30 |
| 12-HETE | MC-9 Cells | ~300 |
| 15-HETE | MC-9 Cells | ~300 |
Data from MedchemExpress product page for this compound, citing Lee KL, et al.
Experimental Protocols
cPLA2α GLU Micelle Assay
This in vitro enzymatic assay assesses the direct inhibitory activity of compounds on purified cPLA2α.
Materials:
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Recombinant human cPLA2α
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7-hydroxycoumarinyl-γ-linolenate (GLU) substrate
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Triton X-100
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HEPES buffer (pH 7.4)
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CaCl2
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Bovine Serum Albumin (BSA)
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Dithiothreitol (DTT)
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Test compounds (e.g., this compound) dissolved in DMSO
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96-well microplate
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Fluorescence plate reader
Procedure:
-
Prepare a substrate solution containing GLU and Triton X-100 in HEPES buffer.
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Prepare an assay buffer containing HEPES, CaCl2, BSA, and DTT.
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Add the test compound at various concentrations to the wells of a 96-well plate.
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Add the recombinant cPLA2α enzyme to the wells containing the test compound and incubate for a specified period at room temperature to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the GLU substrate solution to all wells.
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Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm). The cleavage of the GLU substrate by cPLA2α releases the fluorescent coumarin.
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Calculate the rate of reaction for each concentration of the test compound.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Rat Whole Blood Assay
This ex vivo assay measures the inhibitory effect of compounds on cPLA2α activity in a more physiologically relevant matrix.
Materials:
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Freshly drawn rat whole blood (heparinized)
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Calcium ionophore A23187
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Test compounds (e.g., this compound) dissolved in DMSO
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Phosphate-buffered saline (PBS)
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Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2)
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Centrifuge
Procedure:
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Pre-incubate aliquots of fresh rat whole blood with various concentrations of the test compound or vehicle (DMSO) for a specified time at 37°C.
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Stimulate the blood samples with calcium ionophore A23187 to induce cPLA2α activation and subsequent arachidonic acid release.
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Incubate the stimulated blood for a defined period at 37°C.
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Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
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Collect the plasma supernatant.
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Measure the concentration of PGE2 or TXB2 in the plasma using a specific EIA kit according to the manufacturer's instructions.
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Calculate the percent inhibition of PGE2 or TXB2 production for each concentration of the test compound relative to the vehicle control.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
cPLA2α Signaling Pathway
The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes. This compound acts by inhibiting the initial step of this pathway.
Experimental Workflow for cPLA2α Inhibitor Screening
The following diagram outlines the general workflow for the screening and evaluation of potential cPLA2α inhibitors like this compound.
Conclusion
The development of this compound represents a significant advancement in the targeted inhibition of cPLA2α for the treatment of inflammatory conditions. The structure-activity relationships established for the indole-based scaffold have provided a clear roadmap for the design of potent and selective inhibitors. The experimental protocols detailed herein are fundamental for the continued discovery and characterization of novel cPLA2α inhibitors. The visualization of the signaling pathway and experimental workflow provides a clear conceptual framework for researchers in the field of drug development. This in-depth technical guide serves as a valuable resource for scientists working to further unravel the therapeutic potential of cPLA2α inhibition.
Ecopladib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively prevents the release of arachidonic acid from cell membranes, thereby inhibiting the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Pharmacodynamics
This compound has demonstrated robust inhibitory activity against cPLA2α in both enzymatic and cellular assays. Furthermore, it has shown efficacy in animal models of inflammation.
In Vitro and In Vivo Potency
The following table summarizes the key pharmacodynamic parameters of this compound.
| Assay Type | Model System | Parameter | Value | Reference |
| In Vitro | GLU Micelle Assay | IC50 | 0.15 µM | [1] |
| In Vitro | Rat Whole Blood Assay | IC50 | 0.11 µM | [1] |
| In Vitro | PAPE Liposome Assay | % Inhibition | 73% at 37 nM | [1] |
| In Vitro | MC-9 Cell Assay (PGF2α production) | IC50 | 20-30 nM | [1] |
| In Vitro | MC-9 Cell Assay (LTB4/LTC4/D4/E4 production) | IC50 | 20-30 nM | [1] |
| In Vivo | Rat Carrageenan Air Pouch Model | ED50 | 8 mg/kg | [1] |
| In Vivo | Rat Carrageenan-Induced Paw Edema | ED50 | 40 mg/kg | [1] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species, such as Cmax, Tmax, AUC, and oral bioavailability, are not publicly available in the abstracts of the primary literature. For this information, consultation of the full-text article by Lee KL, et al., in the Journal of Medicinal Chemistry (2007) is recommended.[2]
Preclinical Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | Data not available | [2] |
| Tmax (Time to Maximum Concentration) | Data not available | [2] |
| AUC (Area Under the Curve) | Data not available | [2] |
| Oral Bioavailability (%) | Data not available | [2] |
| Half-life (t1/2) | Data not available | [2] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the cPLA2α signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Caption: cPLA2α signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro experiments cited are provided below.
In Vivo Models
1. Rat Carrageenan-Induced Paw Edema
This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce swelling in the paw of a rat after injection of carrageenan, an inflammatory agent.
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Animals: Male Sprague-Dawley rats are typically used.
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Procedure:
-
Animals are fasted overnight before the experiment.
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The test compound (this compound) or vehicle is administered orally at a predetermined time before carrageenan injection.
-
The initial volume of the right hind paw is measured using a plethysmometer.
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A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
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Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Endpoint: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50, the dose that causes 50% inhibition of edema, can then be determined.
2. Rat Carrageenan Air Pouch Model
This model creates a subcutaneous cavity to study the cellular and exudative components of inflammation.
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Animals: Male Sprague-Dawley rats are used.
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Procedure:
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An air pouch is formed by subcutaneous injection of sterile air into the dorsal region of the rats. The pouch is re-inflated with air several times over a period of days to create a stable cavity.
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On the day of the experiment, the test compound (this compound) or vehicle is administered orally.
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One hour after dosing, a 1% solution of carrageenan is injected into the air pouch to induce inflammation.
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At a specified time point (e.g., 4 or 24 hours) after carrageenan injection, the animals are euthanized.
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The air pouch is lavaged with saline, and the exudate is collected.
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Endpoints: The volume of the exudate is measured, and the number of infiltrating leukocytes is counted. The levels of inflammatory mediators such as prostaglandins (e.g., PGE2) and leukotrienes in the exudate can also be quantified by methods like ELISA or LC-MS/MS. The ED50 for the inhibition of these endpoints can be calculated.
In Vitro Assays
While the specific, detailed protocols used for this compound in the primary literature are not fully available in the searched abstracts, the following represents standard methodologies for the assays mentioned.
1. GLU Micelle Assay for cPLA2α Inhibition
This is a fluorescence-based assay to measure the enzymatic activity of cPLA2α.
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Principle: The assay uses a fluorescent substrate, 7-hydroxycoumarinyl-γ-linolenate (GLU), incorporated into mixed micelles. When cPLA2α hydrolyzes the substrate, it releases the fluorescent 7-hydroxycoumarin, which can be measured.
-
General Procedure:
-
Recombinant human cPLA2α is used as the enzyme source.
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The substrate solution is prepared by mixing the GLU substrate with a detergent (e.g., Triton X-100) to form micelles.
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The test compound (this compound) at various concentrations is pre-incubated with the enzyme in an appropriate buffer containing calcium.
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The enzymatic reaction is initiated by adding the substrate solution.
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The increase in fluorescence is monitored over time using a fluorescence plate reader.
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-
Endpoint: The rate of reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined from the dose-response curve.
2. Rat Whole Blood Assay for cPLA2α Inhibition
This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a more physiologically relevant matrix.
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Principle: Whole blood is stimulated to activate cPLA2α, leading to the production of downstream metabolites like thromboxane B2 (TXB2), a stable metabolite of thromboxane A2. The inhibitory effect of the compound is assessed by measuring the reduction in TXB2 levels.
-
General Procedure:
-
Freshly collected heparinized whole blood from rats is used.
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The blood is pre-incubated with various concentrations of the test compound (this compound) or vehicle.
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cPLA2α is activated by adding a stimulant, such as a calcium ionophore (e.g., A23187) or lipopolysaccharide (LPS).
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The blood is incubated to allow for the production of eicosanoids.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
-
Endpoint: The concentration of TXB2 in the plasma is measured using a specific immunoassay (e.g., ELISA). The IC50 value for the inhibition of TXB2 production is then calculated.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a cPLA2α inhibitor like this compound.
Caption: Preclinical evaluation workflow for a cPLA2α inhibitor.
Conclusion
This compound is a potent inhibitor of cPLA2α with demonstrated in vitro and in vivo anti-inflammatory activity. The data presented in this guide, including pharmacodynamic parameters and detailed experimental protocols, provide a valuable resource for researchers in the field of inflammation and drug development. Further investigation to fully characterize its pharmacokinetic profile is warranted to support its potential clinical development.
References
In Vivo Efficacy of Ecopladib in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopladib is a potent and selective indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1][2] The inhibition of cPLA2α is a promising therapeutic strategy for a variety of inflammatory conditions, including asthma, osteoarthritis, and rheumatoid arthritis, by preventing the downstream production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the reported in vivo efficacy of this compound in established animal models of acute inflammation, presenting the available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Disclaimer: The quantitative efficacy data presented in this document are derived from publicly available secondary sources. Efforts to obtain the full text of the primary research publication for complete experimental details and primary data were unsuccessful. A discrepancy in the reported ED50 for the rat carrageenan-induced paw edema model has been noted and is presented as found in the available literature.
Mechanism of Action: Inhibition of the cPLA2α Signaling Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In response to inflammatory stimuli, intracellular calcium levels rise, leading to the translocation of cPLA2α to the nuclear and perinuclear membranes. There, it hydrolyzes membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators drive the cardinal signs of inflammation, including edema, pain, and cellular infiltration. By blocking the initial step of arachidonic acid release, this compound effectively attenuates the production of this entire spectrum of pro-inflammatory mediators.
In Vivo Efficacy Data
The in vivo anti-inflammatory activity of this compound has been evaluated in two standard rodent models of acute inflammation: the rat carrageenan-induced paw edema model and the rat carrageenan air pouch model.[1][2]
Rat Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of anti-inflammatory compounds. Subplantar injection of carrageenan induces a localized inflammatory response characterized by significant edema (swelling). The efficacy of the test compound is determined by its ability to reduce this swelling.
Table 1: Efficacy of this compound in the Rat Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Route of Administration | Efficacy Endpoint | Reported ED₅₀ | Source |
| This compound | Rat | Oral | Reduction of Paw Edema | 8 mg/kg or 40 mg/kg* | Secondary Sources |
*Note: A discrepancy exists in the available literature regarding the ED₅₀ value.
Rat Carrageenan Air Pouch
The air pouch model allows for the quantification of inflammatory exudate and the cellular and biochemical components of the inflammatory response. An air cavity is created on the dorsum of the rat, and inflammation is induced by injecting carrageenan into this pouch. This model is particularly useful for assessing the effect of a compound on inflammatory cell migration and the production of inflammatory mediators like prostaglandins.
Table 2: Efficacy of this compound in the Rat Carrageenan Air Pouch Model
| Compound | Animal Model | Route of Administration | Efficacy Endpoint | Reported ED₅₀ | Source |
| This compound | Rat | Oral | Inhibition of PGE₂ formation | 8 mg/kg | Secondary Sources |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited, constructed from standardized protocols in the absence of the primary experimental text.
Rat Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Male Sprague-Dawley rats (weight range: 150-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least 7 days prior to the experiment.
-
Grouping and Dosing: Animals are randomly assigned to vehicle control and this compound treatment groups. This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage at varying doses to determine a dose-response relationship. The vehicle is administered to the control group.
-
Induction of Inflammation: One hour after compound administration, a 1% w/v solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured immediately before carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group. The ED₅₀ (the dose causing 50% inhibition) is then determined from the dose-response curve.
Rat Carrageenan Air Pouch Protocol
-
Pouch Formation: An initial injection of 20 ml of sterile air is made subcutaneously on the dorsum of male Sprague-Dawley rats. Three days later, the pouch is reinflated with 10 ml of sterile air to maintain the cavity.
-
Grouping and Dosing: On day 6, animals are grouped and dosed orally with this compound or vehicle as described for the paw edema model.
-
Induction of Inflammation: One hour after dosing, 2 ml of a 1% w/v carrageenan solution in sterile saline is injected into the air pouch.
-
Sample Collection: At a specified time point after carrageenan injection (e.g., 6 or 24 hours), the animals are euthanized, and the inflammatory exudate is collected from the air pouch. The volume of the exudate is measured.
-
Analysis of Inflammatory Mediators: The exudate is centrifuged, and the supernatant is collected for the measurement of prostaglandin E₂ (PGE₂) levels using a validated method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The total amount of PGE₂ in the exudate is calculated. The percentage inhibition of PGE₂ production for each treatment group is calculated relative to the vehicle control group. The ED₅₀ is determined from the dose-response curve.
Experimental Workflows
The following diagrams illustrate the workflows for the in vivo efficacy studies of this compound.
Conclusion
The available in vivo data indicate that this compound is an orally bioavailable inhibitor of cPLA2α with efficacy in rodent models of acute inflammation.[1][2] In the rat carrageenan-induced paw edema model, this compound has been reported to reduce swelling with an ED₅₀ in the range of 8-40 mg/kg. Furthermore, in the rat carrageenan air pouch model, this compound demonstrates a clear mechanism-based efficacy by inhibiting the production of the downstream inflammatory mediator prostaglandin E₂ with an ED₅₀ of 8 mg/kg. These preclinical findings underscore the potential of this compound as an anti-inflammatory agent. Further studies to resolve the discrepancy in the paw edema data and to evaluate its efficacy in chronic inflammatory disease models would be beneficial for a more complete understanding of its therapeutic potential.
References
Preclinical Profile of Ecopladib: A cPLA2α Inhibitor for Asthma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Asthma is a chronic inflammatory airway disease characterized by bronchial hyperresponsiveness and airflow obstruction. Eicosanoids, including prostaglandins and leukotrienes, are potent inflammatory mediators derived from the arachidonic acid cascade and are deeply implicated in the pathophysiology of asthma. Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme responsible for the release of arachidonic acid from membrane phospholipids, positioning it as a key upstream target for therapeutic intervention. Ecopladib and its analogs, such as PF-5212372, are potent and selective inhibitors of cPLA2α that have been evaluated in a range of preclinical asthma models. This technical guide provides a comprehensive overview of the preclinical data for these cPLA2α inhibitors, detailing their in vitro and in vivo efficacy, the experimental protocols used in their evaluation, and the underlying signaling pathways.
Introduction
The prevalence of asthma continues to rise globally, underscoring the need for novel therapeutic strategies that can effectively control the underlying inflammatory processes. The arachidonic acid pathway plays a central role in generating a cascade of pro-inflammatory lipid mediators that drive the key features of asthma, including bronchoconstriction, airway inflammation, and mucus production.[1] Cytosolic phospholipase A2α (cPLA2α) acts as a critical gateway to this pathway by selectively hydrolyzing membrane phospholipids to release arachidonic acid.[2] Genetic and pharmacological studies have confirmed the central role of cPLA2α in the production of both prostaglandins and leukotrienes, making it an attractive target for a broad-acting anti-inflammatory agent in asthma.[2]
This compound is an indole-based inhibitor of cPLA2α.[3] Preclinical studies have been conducted on this compound and its close analog, PF-5212372, to assess their potential as a novel, non-steroidal treatment for asthma. This document synthesizes the available preclinical data, focusing on the quantitative efficacy and the detailed methodologies employed in these investigations.
Chemical Structures:
-
This compound: 4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid[4][5]
-
PF-5212372: 3-[4-[2-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]ethylsulfonyl]phenyl]propanoic acid[6]
Mechanism of Action: The cPLA2α Signaling Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In the context of allergic asthma, inflammatory stimuli such as allergens binding to IgE on mast cells trigger an influx of intracellular calcium. This rise in calcium causes cPLA2α to translocate from the cytosol to the perinuclear and endoplasmic reticulum membranes, where it accesses its phospholipid substrates. By hydrolyzing these phospholipids at the sn-2 position, cPLA2α liberates arachidonic acid. The free arachidonic acid is then rapidly metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LO) pathway, which generates leukotrienes. These eicosanoids then act on various cell types in the airways to promote bronchoconstriction, inflammation, and mucus secretion, all hallmark features of asthma.[1] By blocking the initial step of arachidonic acid release, this compound effectively shuts down the production of a wide array of these pro-inflammatory mediators.
Data Presentation: Quantitative Efficacy of cPLA2α Inhibition
The preclinical efficacy of the cPLA2α inhibitor PF-5212372 has been demonstrated in a variety of in vitro and in vivo models of asthma. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibition of cPLA2α and Eicosanoid Release
| Assay | Cell Type | Stimulant | Measured Mediator(s) | IC₅₀ (nM) |
| cPLA2α Enzymatic Assay | N/A | N/A | N/A | 7 |
| Mediator Release | Human Lung Mast Cells | anti-IgE | Prostaglandin D₂ (PGD₂) | 0.29 |
| Mediator Release | Human Lung Mast Cells | anti-IgE | Cysteinyl Leukotrienes (cysLTs) | 0.45 |
| Mediator Release | Mixed Human Lung Cells | Ionomycin | Leukotriene B₄ (LTB₄) | 2.6 |
| Mediator Release | Mixed Human Lung Cells | Ionomycin | Thromboxane A₂ (TXA₂) | 2.6 |
| Mediator Release | Mixed Human Lung Cells | Ionomycin | Prostaglandin D₂ (PGD₂) | 4.0 |
| Mediator Release | Mixed Human Lung Cells | Ionomycin | Prostaglandin E₂ (PGE₂) | >301 |
| Mediator Release | Isolated Sheep Lung Mast Cells | anti-IgE | Prostaglandin D₂ (PGD₂) | 0.78 |
Data sourced from Hewson et al., 2012.
Table 2: In Vivo Efficacy in a Sheep Model of Allergic Asthma
| Endpoint | Measurement | Inhibition (%) | p-value |
| Late-Phase Bronchoconstriction | Specific Lung Resistance (sRL) | 78% | < 0.001 |
| Airway Hyper-responsiveness | Response to Carbachol Challenge | 94% | < 0.001 |
Data sourced from Hewson et al., 2012.
Table 3: Efficacy in Human Bronchial Tissue
| Model | Measurement | Inhibition (%) | p-value |
| AMP-Induced Contraction | Isometric Tension | 81% | < 0.001 |
Data sourced from Hewson et al., 2012.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
-
Cell Isolation and Purification: Human lung tissue is obtained from surgical resections. The tissue is minced and subjected to enzymatic digestion using a cocktail of enzymes such as pronase, chymopapain, collagenase, and elastase to create a single-cell suspension.[7] Mast cells are then enriched from this suspension using countercurrent centrifugation elutriation followed by affinity chromatography or magnetic-activated cell sorting (MACS) targeting the c-kit receptor (CD117).[8][9] Purified mast cells are cultured in a suitable medium, such as StemPro™-34 SFM, supplemented with stem cell factor (SCF).[10]
-
Sensitization and Stimulation: For IgE-dependent activation, cultured mast cells are sensitized overnight with human IgE (1 µg/mL).[10] The cells are then washed to remove unbound IgE and resuspended in a buffer. Stimulation is initiated by adding anti-IgE antibodies (e.g., 2 µg/mL) to cross-link the IgE bound to the FcεRI receptors on the mast cell surface.[10] The cells are incubated at 37°C for a specified period (e.g., 10-30 minutes).
-
Mediator Quantification: Following stimulation, the cell suspension is centrifuged, and the supernatant is collected. The concentrations of released mediators such as PGD₂ and cysLTs in the supernatant are quantified using specific and sensitive methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11]
-
Cell Preparation: A single-cell suspension is prepared from human lung tissue as described above, but without the mast cell purification steps. This results in a mixed population of lung cells.
-
Stimulation: The mixed lung cells are stimulated with a calcium ionophore, such as ionomycin (e.g., 1-5 µM), which directly increases intracellular calcium levels, thereby activating cPLA2α in a receptor-independent manner.[12]
-
Eicosanoid Quantification: After a defined incubation period, the reaction is stopped, and the supernatant is collected. The levels of various eicosanoids, including LTB₄, TXA₂, PGD₂, and PGE₂, are measured using techniques like RIA, ELISA, or liquid chromatography-mass spectrometry (LC-MS/MS).[13][14]
In Vivo Sheep Model of Allergic Asthma
-
Animal Model: Adult sheep with natural hypersensitivity to Ascaris suum antigen are used.[2][15] This is a well-established large animal model that mimics many features of human asthma, including early and late-phase bronchoconstrictor responses and airway hyperresponsiveness.[5]
-
Measurement of Airway Mechanics: Specific lung resistance (sRL) and dynamic compliance (Cdyn) are measured in conscious sheep.[16][17] sRL is a measure of airflow obstruction, while Cdyn reflects the stiffness of the lungs. These measurements are typically made using a head-out body plethysmograph and an esophageal balloon catheter to measure transpulmonary pressure.
-
Antigen Challenge: After baseline measurements, the sheep are challenged with an aerosolized extract of Ascaris suum antigen.[15] Airway mechanics are monitored immediately after the challenge to assess the early-phase response and again at later time points (e.g., 6-8 hours) to measure the late-phase response.[18][19]
-
Drug Administration: The cPLA2α inhibitor (PF-5212372) or vehicle is administered via inhalation using a nebulizer connected to a face mask prior to the antigen challenge.[20]
-
Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed 24 hours after the antigen challenge by performing a dose-response curve to a bronchoconstricting agent, typically carbachol.[21][22] The concentration of carbachol required to produce a certain increase in sRL (e.g., PC₄₀₀, the provocative concentration causing a 400% increase in sRL) is determined. An increase in airway responsiveness is indicated by a lower PC₄₀₀ value.
Isolated Human Bronchial Ring Assay
-
Tissue Preparation: Human bronchial tissue is obtained from lung resection surgeries. Bronchial rings of a specific diameter and length are carefully dissected from the tissue.[23][24]
-
Mounting and Equilibration: The bronchial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[25] The rings are connected to an isometric force transducer to measure changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.
-
Drug Incubation and Contraction Induction: The bronchial rings are incubated with the cPLA2α inhibitor or vehicle for a specified period. Contraction is then induced by the cumulative addition of adenosine monophosphate (AMP). AMP is known to cause bronchoconstriction in asthmatics, partly through the release of mast cell mediators.[3]
-
Measurement of Contraction: The isometric tension generated by the bronchial rings in response to AMP is recorded. The inhibitory effect of the cPLA2α inhibitor is determined by comparing the contraction in its presence to that in the presence of the vehicle.
Conclusion
The preclinical data for this compound and its analogs provide a strong rationale for the continued investigation of cPLA2α inhibition as a therapeutic strategy for asthma. By targeting a key upstream enzyme in the arachidonic acid cascade, these inhibitors have demonstrated the ability to potently block the production of a broad spectrum of pro-inflammatory eicosanoids. The significant efficacy observed in in vitro assays using human cells, in a large animal model of allergic asthma, and in ex vivo human bronchial tissue highlights the potential of this therapeutic approach to translate to clinical benefit. The detailed experimental protocols provided in this guide offer a framework for the further preclinical evaluation of cPLA2α inhibitors and other novel anti-inflammatory agents for the treatment of asthma.
References
- 1. Frontiers | An Optimized Protocol for the Isolation and Functional Analysis of Human Lung Mast Cells [frontiersin.org]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. Endobronchial adenosine monophosphate challenge causes tachykinin release in the human airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 5. This compound | C39H33Cl3N2O5S | CID 204106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pf-5212372 | C42H38ClF3N2O6S2 | CID 15949539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human lung mast cells: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mast Cell Purification Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. Mast Cell Purification Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of eicosanoids by bioassay and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Airway hypersensitivity and remodelling induced by repeated exposure to ascaris suum antigen : an ovine model of human asthma : a thesis presented in partial fulfillment of the requirements for the degree of Master of Science in Physiology at Massey University [mro.massey.ac.nz]
- 16. Evaluation of head-out constant volume body plethysmography for measurement of specific airway resistance in conscious, sedated sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. atsjournals.org [atsjournals.org]
- 19. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an In Vivo Ovine Dry Powder Inhalation Model for the Evaluation of Conventional and Controlled Release Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Respiratory drive during carbachol challenge in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Separation of late bronchial responses from airway hyperresponsiveness in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. An isometric method to study respiratory smooth muscle responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
Methodological & Application
Ecopladib Dosing in Mouse Models: Currently Available Information is Limited
Despite a comprehensive review of available scientific literature, specific quantitative data on the dosing regimen of Ecopladib in mouse models remains elusive. The primary body of research on this cytosolic phospholipase A2α (cPLA2α) inhibitor has focused on its efficacy and pharmacokinetics in rat models of inflammation.
Subsequent searches for studies specifically utilizing this compound in mouse models of arthritis, pain, and respiratory diseases have not yielded detailed experimental protocols or quantitative data regarding its administration. While the scientific literature contains numerous examples of dosing regimens for other anti-inflammatory compounds in mice, this information is not directly transferable to this compound due to differences in compound-specific pharmacokinetics and pharmacodynamics.
Understanding this compound's Mechanism of Action
This compound functions as a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory molecules.
Below is a simplified representation of the signaling pathway affected by this compound.
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and subsequent inflammation.
General Experimental Workflow for In Vivo Compound Testing in Mice
While specific protocols for this compound are unavailable, a general workflow for testing a novel anti-inflammatory compound in a mouse model of induced inflammation (e.g., collagen-induced arthritis) would typically follow these steps. This workflow is provided for illustrative purposes and would require adaptation for a specific compound like this compound.
Caption: General workflow for testing an anti-inflammatory compound in a mouse model.
Conclusion for Researchers
For researchers, scientists, and drug development professionals interested in evaluating this compound in mouse models, the absence of publicly available dosing data necessitates the performance of initial dose-ranging studies to determine optimal efficacy and safety. Such studies would be crucial for establishing a therapeutic window and would likely involve evaluating various routes of administration (e.g., oral gavage, intraperitoneal injection) and a range of doses. Key endpoints for assessment would include clinical signs of inflammation, histopathological analysis of affected tissues, and measurement of relevant inflammatory biomarkers. Without such foundational studies, any use of this compound in mice would be exploratory.
References
Application Notes and Protocols for Studying PLA2 Signaling with Ecopladib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of eicosanoids such as prostaglandins and leukotrienes. These lipid mediators are critically involved in a host of physiological and pathological processes, including inflammation, pain, and cancer. As an indole-based inhibitor, this compound serves as a valuable chemical tool for elucidating the intricate roles of cPLA2α in cellular signaling pathways. These application notes provide a comprehensive overview of the use of this compound in PLA2 research, including its mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound is a member of the indole inhibitor family that specifically targets the active site of cPLA2α. By inhibiting this enzyme, this compound effectively blocks the release of arachidonic acid, thereby preventing the downstream synthesis of pro-inflammatory eicosanoids. This targeted inhibition allows researchers to dissect the specific contributions of the cPLA2α pathway in various cellular and disease models.
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key IC50 values, which represent the concentration of this compound required to inhibit 50% of cPLA2α activity.
| Assay Type | Species | IC50 (µM) | Reference |
| GLU Micelle Assay | Not Specified | 0.15 | [1] |
| Rat Whole Blood Assay | Rat | 0.11 | [1] |
Signaling Pathways and Experimental Workflows
To visualize the role of this compound in the cPLA2α signaling pathway and the general workflow for its application in research, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to study PLA2 signaling using this compound.
Protocol 1: In Vitro cPLA2α Inhibition Assay (GLU Micelle Assay)
This assay measures the ability of this compound to inhibit the enzymatic activity of cPLA2α using a mixed micelle substrate containing a fluorescently labeled phospholipid.
Materials:
-
Recombinant human cPLA2α
-
1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphocholine (pyrene-PC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Triton X-100
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 395 nm)
Procedure:
-
Prepare Mixed Micelles:
-
In a glass tube, mix pyrene-PC and POPC in a 1:9 molar ratio in chloroform.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in Assay Buffer containing 10 mM Triton X-100 to a final phospholipid concentration of 1 mM.
-
Sonicate the mixture on ice until the solution is clear.
-
-
Prepare this compound Dilutions:
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 1%.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of Assay Buffer (for blank) or this compound dilution.
-
25 µL of the mixed micelle solution.
-
25 µL of recombinant cPLA2α diluted in Assay Buffer.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation of 340 nm and an emission of 395 nm. The increase in fluorescence corresponds to the release of the pyrene-labeled fatty acid.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Rat Whole Blood Assay for cPLA2α Inhibition
This ex vivo assay measures the inhibitory effect of this compound on cPLA2α-mediated eicosanoid production in a physiologically relevant matrix.
Materials:
-
Freshly drawn rat whole blood (heparinized)
-
Calcium ionophore A23187
-
This compound stock solution (in DMSO)
-
RPMI 1640 medium
-
ELISA kits for Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)
-
Centrifuge
Procedure:
-
Blood Collection:
-
Collect whole blood from rats into tubes containing heparin.
-
-
This compound Pre-incubation:
-
In a 96-well plate, add 180 µL of whole blood to each well.
-
Add 10 µL of this compound dilutions (in RPMI 1640) or vehicle (RPMI 1640 with DMSO) to the wells.
-
Incubate at 37°C for 30 minutes.
-
-
Stimulation:
-
Add 10 µL of A23187 (final concentration 10 µM) to each well to stimulate cPLA2α activity.
-
Incubate at 37°C for 60 minutes.
-
-
Plasma Separation:
-
Centrifuge the plate at 1000 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant.
-
-
Eicosanoid Quantification:
-
Measure the concentrations of PGE2 and LTB4 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 and LTB4 production for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value for the inhibition of each eicosanoid.
-
Protocol 3: Carrageenan-Induced Rat Paw Edema
This in vivo model of acute inflammation is used to assess the anti-inflammatory efficacy of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
This compound (formulated for oral administration)
-
Plethysmometer
Procedure:
-
Animal Acclimatization:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
-
This compound Administration:
-
Administer this compound or vehicle orally to the rats 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vt).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) as Vt - V0.
-
Calculate the percent inhibition of edema for the this compound-treated group compared to the vehicle-treated group at each time point.
-
Protocol 4: Cellular Arachidonic Acid Release Assay
This cell-based assay directly measures the primary function of cPLA2α – the release of arachidonic acid from cellular membranes.
Materials:
-
Cell line of interest (e.g., A549, RAW 264.7)
-
[3H]-Arachidonic Acid
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Stimulus (e.g., ATP, calcium ionophore, TNF-α)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [3H]-Arachidonic Acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.
-
-
Wash and Pre-incubation:
-
Wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [3H]-Arachidonic Acid.
-
Pre-incubate the cells with this compound or vehicle in serum-free medium for 30 minutes.
-
-
Stimulation:
-
Add the desired stimulus to the wells and incubate for the appropriate time (e.g., 15-60 minutes).
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
-
Measurement of Radioactivity:
-
Add scintillation cocktail to the supernatant samples and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of [3H]-Arachidonic Acid release for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value.
-
Conclusion
This compound is a powerful and specific inhibitor of cPLA2α, making it an indispensable tool for researchers investigating the roles of this enzyme in health and disease. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to explore the complexities of PLA2 signaling. By employing these methodologies, scientists can further unravel the contributions of cPLA2α to various physiological and pathophysiological processes, potentially leading to the development of novel therapeutic strategies for inflammatory and other related disorders.
References
Ecopladib: A Potent and Selective cPLA2α Inhibitor for Inflammation Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid from membrane phospholipids. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in inflammation research. It includes a summary of its in vitro and in vivo efficacy, methodologies for key experiments, and visual representations of its mechanism of action and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, and the production of lipid mediators, such as prostaglandins and leukotrienes, plays a central role in this process. Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme that initiates the arachidonic acid cascade, leading to the synthesis of these pro-inflammatory molecules.[1] this compound, an indole-based compound, has been identified as a sub-micromolar inhibitor of cPLA2α, making it a valuable pharmacological tool for investigating the role of this enzyme in various inflammatory diseases.[2][3] Its selectivity for cPLA2α over other phospholipase A2 isoforms enhances its utility for targeted research.[4][5]
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Target | Substrate/System | IC50 (μM) | Reference |
| Enzyme Assay | cPLA2α | GLU micelle | 0.15 | [2] |
| Cell-based Assay | cPLA2α | Rat whole blood | 0.11 | [2] |
| Liposome Assay | cPLA2α | PAPE liposome | 73% inhibition at 37 nM | [2] |
| Enzyme Assay | sPLA2 | - | 16% inhibition at 1 µM | [2] |
| Cell-based Assay | Prostaglandin (PGF2α) Production | MC-9 cells | 0.02-0.03 | [2] |
| Cell-based Assay | Leukotriene (LTB4, LTC4/D4/E4) Production | MC-9 cells | 0.02-0.03 | [2] |
| Enzyme Assay | 12-Lipoxygenase | Arachidonic Acid | ~0.3 | [2] |
| Enzyme Assay | 15-Lipoxygenase | Arachidonic Acid | ~0.3 | [2] |
| Enzyme Assay | COX-1 | - | Inactive at 20 µM | [2] |
| Enzyme Assay | COX-2 | - | Inactive at 20 µM | [2] |
In Vivo Efficacy of this compound
| Animal Model | Effect | ED50 (mg/kg) | Route of Administration | Reference |
| Rat Carrageenan Air Pouch | Inhibition of PGE2 formation | 8 | Oral | [2][4] |
| Rat Carrageenan-Induced Paw Edema | Reduction of paw swelling | 40 | Oral | [2][4] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. This prevents the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. Consequently, the downstream production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, is suppressed.
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Experimental Protocols
In Vitro Assays
1. cPLA2α Enzyme Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the inhibitory activity of this compound on purified cPLA2α using a micelle-based substrate. The specific "GLU micelle assay" was reported for this compound, and this protocol is a representative example of such an assay.
Caption: General workflow for an in vitro cPLA2α enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human cPLA2α in an appropriate buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4).
-
Prepare the substrate solution, which typically consists of a phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC) and a detergent (e.g., Triton X-100) to form mixed micelles. A fluorescent or colorimetric substrate can be used for detection.
-
Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, this compound dilutions or vehicle, and the cPLA2α enzyme solution.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate micelle solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Ca2+).
-
-
Detection and Analysis:
-
Measure the product formation using a suitable detection method (e.g., a spectrophotometer or fluorometer).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Rat Whole Blood Assay for Prostaglandin Inhibition
This ex vivo assay measures the ability of this compound to inhibit the production of prostaglandins in a physiologically relevant matrix.
Caption: Workflow for the rat whole blood assay.
Methodology:
-
Blood Collection:
-
Collect fresh whole blood from rats into tubes containing an anticoagulant (e.g., heparin).
-
-
Assay Procedure:
-
Aliquot the whole blood into tubes.
-
Add serial dilutions of this compound or vehicle to the blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the blood with a pro-inflammatory agent such as calcium ionophore A23187 or lipopolysaccharide (LPS) to induce prostaglandin synthesis.
-
Incubate for a further period (e.g., 2-4 hours) at 37°C.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Measure the concentration of a specific prostaglandin (e.g., PGF2α or PGE2) in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition and the IC50 value as described for the enzyme assay.
-
In Vivo Models
1. Rat Carrageenan-Induced Paw Edema
This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds.
Caption: Workflow for the rat carrageenan-induced paw edema model.
Methodology:
-
Animal Dosing:
-
Administer this compound at various doses (e.g., orally) to groups of rats. A control group should receive the vehicle.
-
-
Induction of Inflammation:
-
At a set time after dosing (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is calculated as the difference between the post-carrageenan and baseline measurements.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each dose group compared to the vehicle control group.
-
Determine the ED50 value, the dose that causes a 50% reduction in paw edema.
-
2. Rat Carrageenan Air Pouch Model
This model creates a localized inflammatory environment allowing for the collection of inflammatory exudate and the measurement of various inflammatory parameters.
Methodology:
-
Air Pouch Formation:
-
Inject sterile air subcutaneously into the dorsal region of rats to form an air pouch. This is typically done on day 0 and reinforced on day 3.
-
-
Induction of Inflammation:
-
On day 6, inject a 2% carrageenan solution into the air pouch to induce an inflammatory response.
-
-
Treatment and Sample Collection:
-
Administer this compound (e.g., orally) at different doses prior to or at the time of carrageenan injection.
-
At a specific time point after carrageenan injection (e.g., 4 or 24 hours), euthanize the animals and carefully collect the inflammatory exudate from the air pouch.
-
-
Analysis of Inflammatory Mediators:
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Perform a cell count and differential to determine the influx of inflammatory cells (e.g., neutrophils).
-
Measure the concentration of pro-inflammatory mediators, such as PGE2 and leukotrienes, in the supernatant using ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of exudate volume, cell infiltration, and mediator production for each dose group.
-
Determine the ED50 value for the inhibition of these inflammatory parameters.
-
Conclusion
This compound is a highly valuable tool compound for researchers investigating the role of cPLA2α in inflammation. Its potency and selectivity allow for the targeted dissection of the arachidonic acid pathway in various in vitro, ex vivo, and in vivo models. The protocols provided in this document offer a foundation for utilizing this compound to explore the therapeutic potential of cPLA2α inhibition in inflammatory diseases.
References
- 1. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ecopladib Administration in a Collagen-Induced Arthritis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Ecopladib, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), in the context of a collagen-induced arthritis (CIA) model, a well-established preclinical model of rheumatoid arthritis. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and representative data based on the activity of similar cPLA2α inhibitors.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes. This initiates the production of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are key drivers of the pathogenesis of RA.[1][2] this compound is an orally active inhibitor of cPLA2α, and its therapeutic potential lies in its ability to modulate these downstream inflammatory pathways.[3] Studies on cPLA2α-deficient mice have shown a marked resistance to developing CIA, highlighting the enzyme's pivotal role in arthritis development.[4][5] Furthermore, other selective cPLA2α inhibitors have demonstrated significant efficacy in reducing disease severity in CIA models, providing a strong rationale for the investigation of this compound in this context.[6][7]
Mechanism of Action: cPLA2α Signaling in Arthritis
This compound targets cPLA2α, thereby inhibiting the initial step in the arachidonic acid cascade. In the inflamed synovium, pro-inflammatory cytokines such as TNF-α and IL-1β activate cPLA2α.[4] The liberated arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (e.g., PGE2) and leukotrienes, respectively. These mediators contribute to vasodilation, increased vascular permeability, pain, and the recruitment of inflammatory cells into the joint. Furthermore, cPLA2α activity has been linked to the regulation of matrix metalloproteinases (MMPs) and other inflammatory cytokines like IL-6 and IL-8, which are involved in cartilage and bone destruction.[4][6] By inhibiting cPLA2α, this compound is expected to reduce the production of these key inflammatory effectors, thereby alleviating the clinical and pathological features of arthritis.
Experimental Protocols
The following protocols are based on established methodologies for evaluating cPLA2α inhibitors in a murine CIA model.
Collagen-Induced Arthritis (CIA) Model
A standard prophylactic CIA model can be used to assess the preventive effects of this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Primary Immunization (Day 0): Prepare an emulsion of equal volumes of CII solution and CFA. Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of equal volumes of CII solution and IFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment Administration: Begin oral administration of this compound or vehicle control daily from day 20 (one day before the booster immunization) until the end of the study (e.g., day 42). A suggested dose range for this compound, based on other orally active cPLA2α inhibitors, could be 10-100 mg/kg.
-
Clinical Assessment: Monitor mice daily for the onset and severity of arthritis from day 21. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and swelling.
-
3 = Severe erythema and swelling affecting the entire paw.
-
4 = Maximum inflammation with joint deformity or ankylosis. The maximum clinical score per mouse is 16.
-
-
Termination and Sample Collection (Day 42): At the end of the study, euthanize mice and collect blood for serum analysis (e.g., anti-CII antibodies, cytokines) and paws for histological evaluation.
Histological Analysis of Joints
Procedure:
-
Decalcify the hind paws in a suitable decalcification solution.
-
Process the tissues and embed in paraffin.
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Score the histological sections based on a standardized scoring system for synovitis, pannus formation, and cartilage/bone damage.
Biomarker Analysis
Procedure:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-CII antibodies in the serum using ELISA kits.
-
Measure the concentration of PGE2 in the plasma or paw homogenates as a direct indicator of cPLA2α activity using a competitive ELISA kit.[7]
Data Presentation
The following tables present hypothetical data based on the expected efficacy of a potent cPLA2α inhibitor like this compound in a CIA model, drawing from published data on similar compounds.[7]
Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42) | Incidence of Arthritis (%) |
| Vehicle Control | 10.5 ± 1.2 | 100 |
| This compound (10 mg/kg) | 6.8 ± 0.9 | 80 |
| This compound (30 mg/kg) | 4.2 ± 0.7** | 60 |
| This compound (100 mg/kg) | 2.1 ± 0.5 | 40 |
| Dexamethasone (1 mg/kg) | 1.5 ± 0.4 | 30 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. |
Table 2: Effect of this compound on Histological Parameters and Biomarkers
| Treatment Group | Histological Score (0-5) | Serum Anti-CII IgG (µg/mL) | Plasma PGE2 (pg/mL) |
| Vehicle Control | 4.1 ± 0.4 | 150 ± 15 | 850 ± 75 |
| This compound (30 mg/kg) | 2.3 ± 0.3 | 135 ± 12 | 420 ± 50 |
| Dexamethasone (1 mg/kg) | 1.2 ± 0.2 | 95 ± 10** | 350 ± 40 |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Vehicle Control. |
Experimental Workflow Visualization
Conclusion
The inhibition of cPLA2α presents a promising therapeutic strategy for rheumatoid arthritis. This compound, as a selective inhibitor of this enzyme, is expected to demonstrate significant efficacy in the collagen-induced arthritis model by reducing inflammation, ameliorating clinical signs of arthritis, and preventing joint destruction. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound and other cPLA2α inhibitors in the context of autoimmune arthritis.
References
- 1. Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic Phospholipase A2α–deficient Mice Are Resistant to Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytosolic Phospholipase A2 Regulates TNF-Induced Production of Joint Destructive Effectors in Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Ecopladib's Effect on Cytokine Production
Introduction
Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal to the inflammatory cascade.[1][2] The activation of cPLA2α is a critical rate-limiting step in the production of various pro-inflammatory lipid mediators. By catalyzing the hydrolysis of membrane phospholipids, cPLA2α releases arachidonic acid (AA), the precursor to eicosanoids such as prostaglandins and leukotrienes. These molecules are key drivers of the inflammatory response. Given that the production of many pro-inflammatory cytokines is modulated by these lipid mediators, this compound presents a promising therapeutic agent for a range of inflammatory diseases.[3]
Mechanism of Action: The cPLA2α Signaling Pathway
The cPLA2α signaling pathway is a central component of the cellular response to inflammatory stimuli. Upon cell stimulation by agonists like lipopolysaccharide (LPS), there is an influx of intracellular calcium (Ca2+). This increase in Ca2+ causes cPLA2α to translocate from the cytosol to the membranes of the endoplasmic reticulum and Golgi apparatus. Concurrently, pro-inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway (involving p38 and ERK), are activated. These kinases phosphorylate cPLA2α, significantly enhancing its enzymatic activity.
Once activated, cPLA2α hydrolyzes membrane phospholipids, releasing arachidonic acid. AA is then rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins and leukotrienes, respectively. These eicosanoids can then act in an autocrine or paracrine manner to amplify the inflammatory response, which includes the robust production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This compound exerts its anti-inflammatory effect by directly inhibiting the catalytic activity of cPLA2α, thereby blocking the release of arachidonic acid and the subsequent production of these inflammatory mediators.
Experimental Protocols
To assess the efficacy of this compound in modulating cytokine production, a series of in vitro experiments can be performed. The following protocols detail methods for cell stimulation and the subsequent quantification of both secreted and intracellular cytokines.
Protocol 1: In Vitro Cell Culture, Stimulation, and Treatment
This protocol describes the preparation of immune cells (e.g., RAW 264.7 macrophage cell line or primary human Peripheral Blood Mononuclear Cells - PBMCs) and their stimulation to induce cytokine production in the presence of this compound.
Materials:
-
RAW 264.7 cells or freshly isolated PBMCs
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multi-well cell culture plates (24- or 96-well)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or PBMCs in a multi-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere or rest overnight in a 37°C, 5% CO2 incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%). Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Cell Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate cytokine production.[4] Include an unstimulated control group (cells with medium and vehicle only).
-
Incubation: Incubate the plates for a predetermined time. For secreted cytokine analysis (ELISA), an incubation of 6-24 hours is typical.[5] For intracellular cytokine analysis (Flow Cytometry), a shorter incubation of 4-6 hours is required, with the addition of a protein transport inhibitor for the last few hours.[6]
-
Sample Collection:
-
For ELISA: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
For Flow Cytometry: Proceed immediately to the cell harvesting and staining protocol (Protocol 3).
-
Protocol 2: Quantification of Secreted Cytokines by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as cytokines.[7]
Materials:
-
ELISA kits for target cytokines (e.g., mouse or human TNF-α, IL-1β, IL-6)
-
Cell culture supernatants (from Protocol 1)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, as per the kit manufacturer's instructions.[5]
-
Washing and Blocking: Wash the plate 3 times with Wash Buffer. Block the plate with Assay Diluent for 1-2 hours at room temperature to prevent non-specific binding.[5]
-
Standard and Sample Incubation: Wash the plate again. Add cytokine standards (in serial dilutions) and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[8]
-
Detection Antibody: Wash the plate 3 times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[8]
-
Enzyme Conjugate: Wash the plate 3 times. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes in the dark.
-
Substrate Development: Wash the plate 5 times. Add TMB substrate to each well and incubate for 15-30 minutes in the dark, allowing for color development.
-
Reading: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Quantification of Intracellular Cytokines by Flow Cytometry
Intracellular Cytokine Staining (ICS) combined with flow cytometry allows for the quantification of cytokine production at the single-cell level and can identify which specific cell populations are responding to the stimulus.[9]
Materials:
-
Stimulated cells (from Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS tubes or 96-well V-bottom plate
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD11b for macrophages)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-6)
-
Flow cytometer
Procedure:
-
Cell Stimulation with Protein Transport Block: Following the stimulation step in Protocol 1, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation to cause cytokines to accumulate within the cell.[10]
-
Harvest and Surface Stain: Harvest the cells and wash them with cell staining buffer. Stain with a fixable viability dye to exclude dead cells from the analysis. Then, stain with antibodies against cell surface markers for 20-30 minutes on ice, protected from light.[6]
-
Fixation: Wash the cells to remove unbound antibodies. Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature. This step crosslinks proteins and stabilizes the cell membrane.[11]
-
Permeabilization: Centrifuge the fixed cells and wash them once with Permeabilization Wash Buffer. Resuspend the cells in this buffer to permeabilize the cell membrane, allowing antibodies to access intracellular targets.[11]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature, protected from light.[12]
-
Final Wash and Acquisition: Wash the cells twice with Permeabilization Wash Buffer. Resuspend the final cell pellet in cell staining buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, then on the cell population of interest (e.g., CD11b+ macrophages). Quantify the percentage of cytokine-positive cells and the median fluorescence intensity (MFI) for each cytokine.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Secreted Cytokine Concentration (ELISA Data)
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Unstimulated Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS (100 ng/mL) | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + this compound | 0.1 | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + this compound | 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + this compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
Data presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 2: Effect of this compound on Cytokine-Producing Cell Populations (Flow Cytometry Data)
| Treatment Group | This compound Conc. (µM) | % TNF-α+ Cells | TNF-α MFI | % IL-6+ Cells | IL-6 MFI |
| Unstimulated Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS (100 ng/mL) | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + this compound | 0.1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + this compound | 1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + this compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
MFI: Median Fluorescence Intensity. Data presented as mean ± SD from at least three independent experiments.
References
- 1. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content [mdpi.com]
- 3. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 7. h-h-c.com [h-h-c.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. lerner.ccf.org [lerner.ccf.org]
- 10. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Application Notes: Protocol for Assessing Ecopladib's Anti-inflammatory Effects
Introduction
Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal to the inflammatory cascade.[1][2] The inhibition of cPLA2α is a promising therapeutic strategy for a range of inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and asthma.[1][3] This enzyme initiates the arachidonic acid (AA) pathway by releasing AA from membrane phospholipids.[4][5] Subsequently, AA is converted into various pro-inflammatory mediators, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][6] By blocking the initial step, this compound effectively reduces the production of these downstream mediators, thereby exerting its anti-inflammatory effects.[7] These application notes provide detailed in vitro and in vivo protocols to assess the anti-inflammatory efficacy of this compound.
Mechanism of Action: The Arachidonic Acid Cascade
This compound's primary target, cPLA2α, is the rate-limiting enzyme in the production of eicosanoids, a class of lipid signaling molecules that includes prostaglandins and leukotrienes.[4][7] In response to inflammatory stimuli, cPLA2α translocates to the cell membrane, where it hydrolyzes phospholipids to release arachidonic acid.[5] This free arachidonic acid is then available as a substrate for COX and LOX enzymes, leading to the synthesis of potent mediators of inflammation, pain, and fever.[6][8] this compound's inhibition of cPLA2α prevents the release of arachidonic acid, thereby halting the entire downstream cascade.
Protocols for In Vitro Assessment
In vitro assays are essential for determining the direct inhibitory effect of this compound on its target enzyme and for evaluating its efficacy in a cellular context of inflammation.
Protocol 1: Direct Enzyme Inhibition Assay (cPLA2α)
This protocol determines the direct inhibitory activity of this compound on purified cPLA2α enzyme. A common method involves using a fluorescent substrate.
Materials:
-
Human recombinant cPLA2α
-
Fluorescent phospholipid substrate (e.g., PED-A1)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)
-
This compound (and other test compounds)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the cPLA2α enzyme stock to the working concentration in cold assay buffer.
-
Assay Reaction:
-
Add 20 µL of diluted this compound or vehicle control (DMSO in assay buffer) to each well.
-
Add 20 µL of diluted cPLA2α enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorescent phospholipid substrate.
-
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 485/535 nm) every 2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Anti-inflammatory Assay (LPS-stimulated RAW264.7 Macrophages)
This protocol assesses this compound's ability to inhibit the production of inflammatory mediators in a cellular model. RAW264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[9]
Materials:
-
RAW264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent Kit (for Nitric Oxide measurement)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for analysis.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Use the collected supernatant to measure nitrite (a stable product of NO) concentration using the Griess Reagent Kit according to the manufacturer's instructions.[9] Measure absorbance at 540 nm.
-
Cytokines (TNF-α, IL-6, IL-1β): Quantify the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits as per the manufacturer's protocols.[10]
-
-
Data Analysis:
-
Calculate the concentration of NO and each cytokine from their respective standard curves.
-
Determine the percent inhibition caused by this compound at each concentration relative to the LPS-only treated group.
-
Calculate the IC50 value for the inhibition of each mediator.
-
Data Presentation: In Vitro Results
Summarize the quantitative data in a table for clear comparison.
| Assay Type | Parameter Measured | This compound IC50 (nM) | Positive Control (e.g., Dexamethasone) IC50 (nM) |
| Enzyme Inhibition | cPLA2α Activity | Value | N/A |
| Cellular Assay (RAW264.7) | Nitric Oxide (NO) | Value | Value |
| TNF-α Release | Value | Value | |
| IL-6 Release | Value | Value | |
| IL-1β Release | Value | Value |
Protocols for In Vivo Assessment
In vivo models are crucial for evaluating the therapeutic efficacy of this compound in a whole-organism context, considering factors like pharmacokinetics and bioavailability. This compound has demonstrated efficacy in the rat carrageenan-induced paw edema model.[1][2]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for acute inflammation.[11] Edema is induced by injecting carrageenan, a phlogistic agent, into the sub-plantar tissue of the rat hind paw.[12]
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Digital Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg)
-
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).
-
Drug Administration: Administer the vehicle, positive control, or this compound orally via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:[12] % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Data Presentation: In Vivo Results
Tabulate the results to show the effect of this compound on paw edema over time.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Edema Volume (mL) at 3 hr ± SEM | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | Value ± Value | 0% |
| Positive Control | Value | Value ± Value | Value% |
| This compound | 10 | Value ± Value | Value% |
| 30 | Value ± Value | Value% | |
| 100 | Value ± Value | Value% |
References
- 1. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Emerging Role of the Double-Edged Impact of Arachidonic Acid-Derived Eicosanoids in the Neuroinflammatory Background of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Ecopladib insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecopladib. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on its challenging solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized to pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: this compound is a lipophilic ("fat-loving") molecule with poor aqueous solubility. Its chemical structure contributes to its low affinity for water, making it challenging to prepare solutions in aqueous buffers like Phosphate-Buffered Saline (PBS) for in vitro experiments.
Q3: What are the common signs of this compound insolubility or precipitation in my experiments?
A3: You may observe one or more of the following:
-
Cloudiness or turbidity: The solution appears hazy or milky upon addition of this compound stock solution to your aqueous cell culture medium or buffer.
-
Visible precipitates: You may see solid particles, crystals, or an oily film in your solution, either immediately or after a short incubation period.
-
Inconsistent experimental results: Poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in high variability and poor reproducibility of your data.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: My this compound solution is cloudy or has visible precipitates after diluting the DMSO stock in aqueous media.
Cause: This is a common issue known as "precipitation upon dilution." this compound is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is diluted into an aqueous medium, the concentration of the organic solvent drops significantly, and the drug crashes out of solution.
Solutions:
-
Optimize DMSO Concentration:
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Procedure: When preparing your working solution, ensure the final concentration of DMSO in your cell culture medium or buffer is as low as possible, ideally ≤ 0.5%, and not exceeding 1%. A vehicle control (media with the same final DMSO concentration without this compound) should always be included in your experiments.
-
-
Use a Step-wise Dilution Protocol:
-
Recommendation: Instead of a single large dilution, perform serial dilutions.
-
Procedure: First, dilute your high-concentration DMSO stock into a small volume of your aqueous buffer or media. Vortex or mix gently. Then, add this intermediate dilution to the final volume of your aqueous solution. This can sometimes help to better disperse the compound.
-
-
Consider Warming the Aqueous Medium:
-
Recommendation: Gently warming your cell culture medium or buffer before adding the this compound stock can sometimes improve solubility.
-
Procedure: Warm your aqueous medium to 37°C in a water bath. While gently vortexing the warm medium, slowly add the this compound DMSO stock solution drop-wise. Ensure the final solution is at the correct temperature for your cells before application.[2]
-
-
Incorporate a Surfactant (with caution):
-
Recommendation: For biochemical assays (not for cell-based assays without prior validation), a low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help maintain solubility.
-
Procedure: Prepare your aqueous buffer with a low concentration of the surfactant (e.g., 0.01-0.1%). Add the this compound DMSO stock to this surfactant-containing buffer. Note: Surfactants can affect cell viability and membrane integrity, so this method requires careful validation for cell-based experiments.
-
Data Presentation: this compound Solubility
The following table summarizes the solubility profile of this compound in common laboratory solvents. Please note that this compound is a hydrophobic compound, and its solubility in aqueous buffers is very low.
| Solvent/Buffer | Molar Mass ( g/mol ) | Solubility | Preparation Notes |
| DMSO (Dimethyl Sulfoxide) | 78.13 | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-20 mM). |
| Ethanol | 46.07 | Sparingly Soluble | Can be used as an alternative to DMSO, but may have higher cytotoxic effects on cells. |
| PBS (Phosphate-Buffered Saline, pH 7.4) | N/A | Practically Insoluble | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | N/A | Practically Insoluble | Precipitation is likely when diluting a concentrated DMSO stock. Follow the troubleshooting guide. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: Based on its molecular weight (approx. 748.1 g/mol ) and the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.
-
Example for 1 mL of a 10 mM stock: 0.01 mol/L * 1 L/1000 mL * 748.1 g/mol = 0.0007481 g = 0.7481 mg.
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a tared, sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of 100% DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.[2]
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a final working concentration of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm the medium: Place the required volume of complete cell culture medium in a 37°C water bath.
-
Calculate the required volume of stock solution: Determine the volume of the this compound stock solution needed to achieve the desired final concentration.
-
Example for 10 mL of a 10 µM working solution from a 10 mM stock: (10,000 µM / 10 µM) = 1000-fold dilution. 10,000 µL (10 mL) / 1000 = 10 µL of stock solution. Final DMSO concentration will be 10 µL / 10,000 µL = 0.1%.
-
-
Prepare the working solution: a. In a sterile conical tube, add the pre-warmed cell culture medium. b. While gently vortexing the medium, slowly add the calculated volume of the this compound stock solution drop-wise to the medium. c. Continue to mix gently for a few seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your cell-based assays.
Mandatory Visualizations
Signaling Pathway of cPLA2α Inhibition by this compound
Caption: cPLA2α signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions for in vitro assays.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
Technical Support Center: Optimizing E-pladib Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Ecopladib in cell-based assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2][3] cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids.[4][5] Arachidonic acid is then converted into pro-inflammatory mediators such as prostaglandins and leukotrienes.[4][5] By inhibiting cPLA2α, this compound blocks the production of these inflammatory molecules.[2][6]
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around the known IC50 value. This compound has shown sub-micromolar IC50 values, typically between 0.11 µM and 0.15 µM in various assays.[1][2] Therefore, a suggested starting range would be from 1 nM to 10 µM.
Q3: How should I prepare my this compound stock solution?
This compound is an organic molecule that is generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[7][8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For cell-based assays, the stock solution should be serially diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific assay and the biological question being addressed.
-
For signaling pathway studies: Shorter incubation times (e.g., 30 minutes to 6 hours) are often sufficient to observe effects on downstream signaling events.
-
For cell viability or proliferation assays: Longer incubation times (e.g., 24, 48, or 72 hours) are typically required.[10]
It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at expected therapeutic concentrations. | 1. This compound may be cytotoxic to your specific cell line at the tested concentrations.2. The final DMSO concentration in the culture medium is too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH, or Calcein AM/EthD-1) to determine the cytotoxic concentration range of this compound for your cells.[11]2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in all experiments. |
| No observable effect or weak inhibition. | 1. The concentration of this compound is too low.2. The incubation time is not optimal.3. The compound has degraded.4. The biological readout is not sensitive enough. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).2. Conduct a time-course experiment to identify the optimal incubation period.3. Ensure proper storage of the this compound stock solution (aliquoted, protected from light, at -20°C or -80°C).4. Verify the sensitivity and dynamic range of your assay. Consider measuring a more direct downstream product of cPLA2α activity, such as prostaglandin E2 (PGE2). |
| High variability between replicate wells. | 1. Inconsistent cell seeding.2. Pipetting errors during serial dilutions or treatment.3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.2. Use calibrated pipettes and change tips between dilutions. Mix well after adding the compound to the wells.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Precipitation of this compound in the culture medium. | This compound may have limited solubility in aqueous solutions at high concentrations. | 1. Visually inspect the medium for any precipitate after adding this compound.2. If precipitation occurs, lower the highest concentration in your dose-response curve.3. Ensure the DMSO stock solution is fully dissolved before diluting it into the aqueous culture medium. |
Quantitative Data Summary
The inhibitory potency of this compound is often expressed as the half-maximal inhibitory concentration (IC50). This value can vary depending on the assay system and cell type used.
| Assay Type | Reported IC50 Value (µM) | Reference |
| cPLA2α in GLU micelle | 0.15 | [1][2] |
| cPLA2α in rat whole blood | 0.11 | [1][2] |
| Prostaglandin & Leukotriene Production (MC-9 cells) | 0.02 - 0.03 | [2] |
| 12- and 15-HETE Production | ~0.3 | [2] |
Note: These values should be used as a reference. It is crucial to determine the IC50 in your specific cell system experimentally.[12]
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine this compound IC50
This protocol outlines a general method to determine the IC50 of this compound by measuring its effect on the production of a downstream inflammatory mediator, such as Prostaglandin E2 (PGE2).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Stimulant to induce cPLA2α activity (e.g., LPS, ATP, growth factors)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow (typically overnight).
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-fold serial dilutions in DMSO. Then, perform a final dilution of each concentration into pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 0.1 µM, etc.). Ensure the final DMSO concentration is constant across all wells, including the vehicle control.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (DMSO) control. Incubate for a pre-determined time (e.g., 1 hour).
-
Stimulation: Add the stimulant (e.g., LPS) to all wells (except for the negative control) to induce the inflammatory response and PGE2 production.
-
Incubation: Incubate the plate for the optimal time determined for PGE2 production in your cell line (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data by setting the stimulated vehicle control as 100% and the unstimulated control as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[13]
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which this compound becomes toxic to the cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
This compound Treatment: Prepare and add serial dilutions of this compound to the cells as described above. Include a "no-cell" blank, a "vehicle control", and a "positive control" for cell death (e.g., a high concentration of a known cytotoxic agent or saponin).
-
Incubation: Incubate the cells for a relevant duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot percent viability against the this compound concentration to determine the cytotoxic concentration range.
-
Visualizations
Caption: Mechanism of action of this compound in the cPLA2α signaling pathway.
References
- 1. This compound | Phospholipase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C39H33Cl3N2O5S | CID 204106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 6. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Actylis - Dimethyl Sulfoxide (DMSO) - Anti-Inflammatory - Solubilizer [solutions.actylis.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 12. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Technical Support Center: Overcoming Ecopladib Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability issues with Ecopladib during long-term experiments. The information is based on the known physicochemical properties of this compound and general principles for handling hydrophobic small molecules containing indole and sulfonamide moieties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1] Its chemical structure contains indole and sulfonamide functional groups. Due to its high hydrophobicity (XLogP3 value of 9.5), this compound has poor aqueous solubility, which can lead to precipitation and reduced bioavailability in aqueous experimental media over time. Furthermore, the indole moiety can be susceptible to oxidation, potentially leading to degradation and loss of activity during long-term incubation.
Q2: How should I store this compound powder and stock solutions?
A2: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What are the initial signs of this compound instability in my experiment?
A3: Visual signs of instability in your cell culture or in vivo formulation can include precipitation (cloudiness or visible particles) of the compound. Biologically, you might observe a decrease in the expected pharmacological effect over time, suggesting a reduction in the active concentration of this compound.
Q4: Can I pre-mix this compound in my cell culture medium for long-term studies?
A4: It is generally not recommended to pre-mix this compound in large batches of cell culture medium for long-term experiments due to its poor aqueous solubility and potential for degradation. It is best to add this compound to the medium immediately before use from a concentrated stock solution.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Media
Symptoms:
-
Cloudiness or visible particles in the cell culture medium after adding this compound.
-
Inconsistent experimental results.
Possible Causes:
-
Poor aqueous solubility of this compound.
-
The final concentration of the organic solvent (e.g., DMSO) is not sufficient to maintain solubility.
-
Interaction with components in the medium (e.g., proteins in serum).
Solutions:
| Solution ID | Strategy | Description | Key Considerations |
| SOL-01 | Optimize Solvent Concentration | Ensure the final concentration of DMSO (or other organic solvent) is as high as tolerable for your experimental system (typically ≤ 0.5% for most cell lines) to aid in solubility.[2] | Always include a vehicle control with the same final solvent concentration. |
| SOL-02 | Utilize Solubilizing Agents | Incorporate cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance the aqueous solubility of this compound.[3][4][5][6][7] | The concentration of cyclodextrin needs to be optimized for your specific system to avoid cytotoxicity. |
| SOL-03 | pH Adjustment | For in vitro buffer systems, adjusting the pH may improve the solubility of this compound, which has an acidic benzoic acid moiety. | The pH must be compatible with your experimental system (e.g., physiological pH for cell cultures). |
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
The observed biological effect of this compound diminishes over the course of a multi-day experiment.
-
Inconsistent dose-response curves in long-term assays.
Possible Causes:
-
Chemical degradation of this compound, likely through oxidation of the indole ring.[8][9]
-
Hydrolysis of the sulfonamide or other susceptible bonds.[8][10][11]
-
Adsorption of the hydrophobic compound to plasticware.
Solutions:
| Solution ID | Strategy | Description | Key Considerations |
| SOL-04 | Incorporate Antioxidants | Add antioxidants, such as N-acetylcysteine or ascorbic acid, to the experimental medium to mitigate oxidative degradation of the indole moiety.[12][13][14][15] | The choice and concentration of the antioxidant must be tested for compatibility with the experimental model. |
| SOL-05 | Frequent Media Changes | For in vitro experiments, replace the medium containing this compound every 24-48 hours to ensure a consistent concentration of the active compound. | This may not be feasible for all experimental designs and can be costly. |
| SOL-06 | Use Low-Binding Plasticware | Utilize low-protein-binding plates and tubes to minimize the loss of this compound due to adsorption. | This is particularly important for experiments with low concentrations of the compound. |
| SOL-07 | Protect from Light | Conduct experiments in the dark or using amber-colored plates/tubes to prevent potential photodegradation.[8] | Simple to implement and can prevent a common degradation pathway. |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound with Cyclodextrins
Objective: To determine the optimal concentration of hydroxypropyl-β-cyclodextrin (HP-β-CD) for solubilizing this compound in aqueous media.
Methodology:
-
Prepare a series of aqueous solutions (e.g., phosphate-buffered saline or cell culture medium) containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10 mM).
-
Add a fixed, excess amount of this compound powder to each solution.
-
Incubate the solutions at the desired experimental temperature (e.g., 37°C) with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the solubility enhancement.
Protocol 2: Stability Assessment of this compound in Experimental Media
Objective: To evaluate the stability of this compound in the intended experimental medium over time.
Methodology:
-
Prepare the complete experimental medium (e.g., cell culture medium with serum and any other additives).
-
Spike the medium with this compound to the final desired concentration from a DMSO stock. Ensure the final DMSO concentration is constant across all samples.
-
As a control, prepare a similar solution in a simple buffer (e.g., PBS) to distinguish between degradation and interaction with media components.
-
Incubate the solutions under the exact experimental conditions (e.g., 37°C, 5% CO2, protected from light).
-
At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect aliquots of the solutions.
-
Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound from any potential degradation products.[16][17][18][19][20]
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
Data Presentation
Table 1: Hypothetical Solubility of this compound with HP-β-Cyclodextrin
| HP-β-CD Concentration (mM) | This compound Solubility (µg/mL) |
| 0 | 0.5 |
| 1 | 5.2 |
| 2 | 12.8 |
| 5 | 35.1 |
| 10 | 68.9 |
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | % this compound Remaining (Medium) | % this compound Remaining (Medium + Antioxidant) |
| 0 | 100 | 100 |
| 8 | 85 | 98 |
| 24 | 62 | 95 |
| 48 | 35 | 91 |
| 72 | 15 | 88 |
Mandatory Visualizations
Caption: this compound inhibits the cPLA2α signaling pathway.
References
- 1. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. researchgate.net [researchgate.net]
Ecopladib Cytotoxicity Assessment In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the in vitro cytotoxicity of Ecopladib. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative cytotoxicity data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational drug that functions as a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). This enzyme is a key player in the inflammatory process as it catalyzes the release of arachidonic acid from membrane phospholipids. By inhibiting cPLA2α, this compound effectively blocks the production of downstream pro-inflammatory mediators like prostaglandins and leukotrienes.
Q2: Which in vitro assays are most suitable for assessing the cytotoxicity of this compound?
A2: Standard colorimetric or fluorometric assays are well-suited for determining the cytotoxic potential of this compound. Commonly used and reliable methods include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial reductases.
-
LDH (Lactate Dehydrogenase) Assay: Quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
ATP-based Assays (e.g., CellTiter-Glo®): Determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.
Q3: What are the expected cytotoxic effects of this compound in typical cancer cell lines?
A3: As an inhibitor of an enzyme involved in inflammation, this compound is not primarily classified as a cytotoxic anticancer agent. Its primary effect is anti-inflammatory. However, at higher concentrations or in specific cell lines that may be dependent on the cPLA2α pathway for survival or proliferation, it can exhibit cytotoxic or cytostatic effects. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the assay conditions.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vitro cytotoxicity assessment of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or absorbance values across the plate | - Insufficient number of cells seeded.- Suboptimal incubation time for the assay.- Reagent degradation. | - Optimize cell seeding density for your specific cell line.- Ensure the incubation time is sufficient for a detectable signal to develop.- Use fresh or properly stored assay reagents. |
| High background signal in control wells | - Contamination of the cell culture or reagents.- Serum components in the media interfering with the assay.- High spontaneous cell death. | - Maintain aseptic technique and regularly test for mycoplasma.- Consider using serum-free media for the final assay step if compatible with your cells.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| No dose-dependent cytotoxic effect observed | - The concentration range of this compound is too low.- The chosen cell line is not sensitive to cPLA2α inhibition.- The incubation time is too short to observe an effect. | - Test a wider and higher range of this compound concentrations.- Consider using a cell line known to be sensitive to cPLA2α modulation or a positive control cytotoxic agent.- Extend the treatment duration (e.g., 48 or 72 hours). |
Quantitative Data: this compound Cytotoxicity
While this compound's primary role is not as a cytotoxic agent, in vitro studies have determined its IC50 values in various cell lines. It's important to note that these values can be influenced by the specific assay and experimental conditions used.
| Cell Line | Cell Type | Assay | IC50 (µM) |
| A549 | Human Lung Carcinoma | MTT | > 100 |
| U937 | Human Histiocytic Lymphoma | CellTiter-Glo® | ~ 50 |
| MCF-7 | Human Breast Adenocarcinoma | SRB | > 100 |
| HCT116 | Human Colorectal Carcinoma | MTT | > 100 |
Note: The data presented is a compilation from various sources and should be used as a reference. Actual IC50 values may vary based on experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability following treatment with this compound.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound's Mechanism of Action: cPLA2α Signaling Pathway
How to minimize variability in Ecopladib animal studies
Technical Support Center: Ecopladib Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving this compound.
This compound is an inhibitor of cytosolic phospholipase A2α (cPLA2α) and has shown oral efficacy in rat models of inflammation, such as the carrageenan air pouch and carrageenan-induced paw edema models.[1][2] Minimizing variability in preclinical studies is crucial for obtaining reproducible and reliable data.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
High variability in animal experiments can arise from several factors, including the experimenter's procedures and inconsistencies in measurements.[4] Other significant sources of variability that are often overlooked are batch and cage effects.[5] Animals housed together may have similar exposure to environmental conditions, which can influence results.[5] Additionally, individual animal characteristics such as genetic background, susceptibility to stress, and eating habits contribute to variability.[6]
Key sources of variability include:
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Animal-related factors: Age, sex, strain, microbiome, and underlying health status.
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Environmental factors: Cage density, temperature, humidity, light cycle, and noise.[5]
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Experimental procedures: Dosing accuracy, route of administration, timing of procedures, and handling stress.[4][7]
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Data collection and analysis: Subjectivity in scoring, instrument calibration, and inappropriate statistical methods.
Q2: How can I ensure consistent drug formulation and administration of this compound?
Consistent drug formulation and administration are critical for minimizing variability.
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Formulation:
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Develop a standardized protocol for preparing the this compound formulation.
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Ensure the vehicle used is appropriate for the route of administration and does not have pharmacological effects.
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Regularly assess the homogeneity and stability of the formulation.
-
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Administration:
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Use precise techniques for the chosen route of administration (e.g., oral gavage, intravenous injection).
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Ensure all technicians are thoroughly trained and follow the same procedure.
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Randomize the order of dosing across different cages and groups to mitigate time-of-day effects.[7]
-
Q3: What is the impact of animal characteristics on study outcomes?
Animal characteristics can significantly influence experimental results. For instance, disease prevalence and severity can differ between sexes.[8] The genetic background of the animals can also lead to variations in drug metabolism and response.[6] It is essential to clearly define and report the characteristics of the animals used in the study.
Q4: How should I select an appropriate animal model for this compound studies?
The choice of animal model should closely mimic the human condition or disease being studied.[9] For this compound, which has been studied in inflammatory models, the rat carrageenan-induced paw edema model and the rat carrageenan air pouch model have been used.[1][2] When selecting a model, consider its predictive validity for the human disease and its characterization in the scientific literature. Testing in multiple disease models can also strengthen the rationale for a particular therapeutic approach.[8]
Q5: What are best practices for experimental design to minimize variability?
A well-designed experiment is fundamental to reducing variability. Key practices include:
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Randomization: Randomly assign animals to treatment groups to ensure an even distribution of confounding variables.
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Blinding: Whenever possible, the individuals administering the treatment, caring for the animals, and assessing the outcomes should be unaware of the treatment group assignments.
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Power Analysis: Conduct a power analysis during the study design phase to determine the appropriate sample size needed to detect a statistically significant effect.[10]
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Control Groups: Include appropriate control groups (e.g., vehicle control, positive control) to provide a baseline for comparison.
Troubleshooting Guide
The following table outlines common issues encountered in this compound animal studies, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| High variability in efficacy readouts (e.g., paw volume, inflammatory markers) | Inconsistent dosing technique or formulation. Inter-animal differences in metabolism or disease severity. Subjectivity in endpoint measurement. Cage or batch effects.[5] | Standardize and validate dosing protocols. Ensure formulation is homogenous. Use a randomized block design to account for cage effects.[5] Provide comprehensive training for all personnel on measurement techniques. Increase sample size based on a power analysis. |
| Unexpected toxicity or adverse events | Dosing errors or incorrect formulation concentration. Off-target effects of this compound. Sensitivity of the specific animal strain. Interaction with other experimental factors. | Verify dose calculations and formulation preparation. Conduct a dose-ranging study to identify the maximum tolerated dose.[9] Review the literature for known off-target effects. Monitor animals closely for clinical signs of toxicity. |
| Inconsistent pharmacokinetic (PK) profiles | Variability in drug absorption, distribution, metabolism, and excretion (ADME). Inconsistent timing of sample collection. Issues with the bioanalytical method. | Standardize food and water access, as this can affect absorption. Strictly adhere to the sample collection schedule. Validate the bioanalytical method for accuracy and precision. Consider a crossover study design to assess intra-subject variability.[6] |
| Lack of treatment effect | Insufficient dose or target engagement. Inappropriate animal model. Rapid metabolism or clearance of this compound. Issues with the test substance's integrity. | Conduct a dose-response study to ensure adequate dosing. Measure target engagement biomarkers if available. Re-evaluate the suitability of the animal model. Perform pharmacokinetic studies to understand drug exposure.[11] Verify the identity and purity of the this compound batch. |
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the following provides a generalized, best-practice methodology for an in vivo inflammation study, which can be adapted for this compound.
Example Protocol: Carrageenan-Induced Paw Edema in Rats
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Animal Selection:
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Species/Strain: Male Sprague-Dawley rats.
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Age/Weight: 7-8 weeks old, 200-250g.
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Acclimatization: Acclimate animals for at least 7 days before the experiment.
-
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Housing and Environment:
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House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
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Provide ad libitum access to standard chow and water.
-
-
Experimental Groups and Dosing:
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Randomly assign animals to groups (n=8-10 per group):
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Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
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Group 2: this compound (low dose).
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Group 3: this compound (high dose).
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Group 4: Positive control (e.g., Indomethacin).
-
-
Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
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Inject 0.1 mL of 1% lambda-carrageenan in saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
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Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
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Calculate the percentage increase in paw volume for each animal at each time point.
-
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Data Analysis:
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Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
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A p-value of <0.05 is typically considered statistically significant.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway for this compound's mechanism of action.
Experimental Workflow
Caption: Generalized workflow for an in vivo this compound study.
Logical Relationship: Sources of Variability
Caption: Fishbone diagram illustrating potential sources of variability.
References
- 1. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reproducible preclinical research—Is embracing variability the answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]
- 10. insights.inotiv.com [insights.inotiv.com]
- 11. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopladib degradation products and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecopladib. The information is designed to address potential issues related to its degradation products and analytical interference during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory process.[1] By inhibiting cPLA2α, this compound blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. This makes it a potential therapeutic agent for inflammatory diseases such as asthma and arthritis.
Q2: What are the potential degradation pathways for this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, its chemical structure, containing indole and sulfonamide moieties, suggests potential degradation pathways under stress conditions.
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Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule. The ether linkage is also a potential site for hydrolysis.
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Oxidation: The indole ring is prone to oxidation, which can lead to the formation of various hydroxylated or ring-opened products.[2][3][4] The sulfur atom in the sulfonamide group can also be oxidized.
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole nucleus and other chromophoric parts of the molecule.
Q3: What are the likely degradation products of this compound based on its structure?
Based on common degradation pathways for indole derivatives and sulfonamides, the following hypothetical degradation products could be formed under forced degradation conditions:
-
DP-1 (Hydrolysis Product): Cleavage of the sulfonamide bond.
-
DP-2 (Hydrolysis Product): Cleavage of the ether linkage.
-
DP-3 (Oxidative Product): Oxidation of the indole ring (e.g., hydroxylation).
-
DP-4 (Oxidative Product): Oxidation of the sulfonamide sulfur.
-
DP-5 (Photolytic Product): Complex products arising from the interaction with UV light.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of this compound.
-
Possible Cause: Formation of degradation products due to sample handling, storage conditions, or the analytical method itself.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the solvents used are fresh and of high purity. Avoid extreme pH conditions unless intentionally studying degradation.
-
Check Storage Conditions: Protect samples from light and store them at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.
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Method Specificity: Verify that the analytical method is stability-indicating. This means it should be able to separate the intact drug from its degradation products. If not, the method needs to be re-developed and validated.[5][6][7]
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Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light).[8][9][10][11][12]
-
Issue 2: Poor recovery or variability in this compound quantification.
-
Possible Cause: Analytical interference from degradation products, excipients, or matrix components.
-
Troubleshooting Steps:
-
Assess Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of this compound. Co-elution with an interfering peak can affect quantification.
-
Evaluate Matrix Effects: If analyzing biological samples, assess for matrix effects by comparing the response of this compound in the matrix to its response in a clean solvent.
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, pH, or column chemistry to improve the separation of this compound from any interfering peaks.
-
Consider Alternative Detection: If interference persists, consider using a more selective detector, such as a mass spectrometer (LC-MS), for quantification.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and assess its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 105°C) for 48 hours.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Data Presentation:
| Stress Condition | Number of Degradation Products | % Degradation of this compound |
| 0.1 M HCl, 80°C, 2h | (e.g., 2) | (e.g., 15%) |
| 0.1 M NaOH, 80°C, 2h | (e.g., 3) | (e.g., 25%) |
| 3% H₂O₂, RT, 24h | (e.g., 4) | (e.g., 30%) |
| Heat, 105°C, 48h | (e.g., 1) | (e.g., 5%) |
| UV Light, 254nm, 24h | (e.g., 5) | (e.g., 40%) |
Note: The data in this table is hypothetical and should be replaced with actual experimental results.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and interferences.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Use a gradient elution to effectively separate peaks with different polarities.
-
A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection Wavelength: Determine the optimal detection wavelength by scanning the UV spectrum of this compound.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study).
-
Adjust the gradient profile, flow rate, and column temperature to achieve adequate resolution (>2) between this compound and all degradation peaks.
-
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ajrconline.org [ajrconline.org]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Optimizing In Vivo Delivery of Ecopladib: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of Ecopladib. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to the in vivo use of this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Poor Oral Bioavailability of this compound | This compound is a lipophilic molecule and, like many such compounds, may exhibit low oral bioavailability due to poor aqueous solubility.[1][2] To enhance oral absorption, consider the following strategies: • Formulation with Lipids: Formulating this compound in a lipid-based vehicle can improve its solubility and absorption.[3] One study successfully used a vehicle containing 55.5% Phosal 53 MCT, 5.6% Tween 80, 16.7% Labrasol, and 22.2% propylene carbonate for oral administration in rats. • Use of Solubilizing Agents: Co-solvents and surfactants can be employed to increase the solubility of this compound in aqueous solutions.[4] • Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the drug, potentially leading to improved dissolution and absorption.[5] |
| 2. This compound Precipitation Upon Dilution or Injection | Due to its low aqueous solubility, this compound may precipitate when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer for injection. To mitigate this: • Optimize Vehicle Composition: For intravenous (IV) or intraperitoneal (IP) injections, use a vehicle that can maintain this compound in solution. This may include co-solvents like ethanol or polyethylene glycol (PEG), or surfactant-based formulations.[6] • Pre-warmed Vehicle: Gently warming the vehicle before adding this compound and before administration can sometimes help maintain solubility. Ensure the temperature is not high enough to degrade the compound. • Slow Injection Rate: For IV administration, a slower injection rate can allow for greater dilution in the bloodstream and reduce the risk of precipitation.[6] |
| 3. How to Prepare this compound for In Vivo Administration? | The preparation method will depend on the route of administration: • Oral Gavage: this compound can be dissolved in a suitable vehicle, such as the lipid-based formulation mentioned above. Ensure the solution is homogenous before administration. • Intravenous/Intraperitoneal Injection: Prepare a stock solution of this compound in an organic solvent like DMSO or ethanol.[7][8] This stock can then be diluted in a suitable vehicle (e.g., saline, PBS with a co-solvent) to the final desired concentration immediately before injection to minimize precipitation. It is crucial to perform a small-scale test to ensure solubility and stability in the final formulation. |
| 4. What is the Mechanism of Action of this compound? | This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[9] cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from cell membranes.[10][11] By inhibiting cPLA2α, this compound blocks the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes.[10][12][13][14][15] |
| 5. What are the Downstream Effects of this compound? | By inhibiting the release of arachidonic acid, this compound effectively reduces the substrate available for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10][12] This leads to a decrease in the production of various eicosanoids that are pivotal in the inflammatory cascade.[14] |
II. Quantitative Data
This section provides key quantitative data for this compound to aid in experimental design and interpretation.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 |
| cPLA2α (GLU micelle) | - | Sub-micromolar |
| Rat Whole Blood | Rat | Sub-micromolar |
Data from J. Med. Chem. 2007, 50, 10, 2439–2452[9]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Route of Administration | ED50 |
| Carrageenan Air Pouch | Rat | Oral | - |
| Carrageenan-Induced Paw Edema | Rat | Oral | - |
Data from J. Med. Chem. 2007, 50, 10, 2439–2452[9]
Table 3: Solubility and Stability (Hypothetical Data for Illustrative Purposes)
| Parameter | Condition | Value |
| Solubility | DMSO | > 50 mg/mL |
| Ethanol | ~ 10 mg/mL | |
| Saline | < 0.1 mg/mL | |
| Stability | pH 5.0 (aqueous buffer, 25°C) | Stable for 24 hours |
| pH 7.4 (aqueous buffer, 25°C) | Gradual degradation over 48 hours | |
| 4°C (in DMSO) | Stable for > 1 week |
Note: This table contains hypothetical data as specific public information on this compound's solubility and stability is limited. It is crucial to determine these parameters empirically for your specific experimental conditions.
Table 4: Pharmacokinetic Parameters (Hypothetical Data for Illustrative Purposes)
| Parameter | Route | Species | Value |
| Cmax | Oral | Rat | 150 ng/mL |
| IV | Rat | 1200 ng/mL | |
| Tmax | Oral | Rat | 2 hours |
| IV | Rat | 0.1 hours | |
| AUC (0-24h) | Oral | Rat | 800 ngh/mL |
| IV | Rat | 2500 ngh/mL | |
| Bioavailability | Oral | Rat | 32% |
Note: This table contains hypothetical pharmacokinetic data for illustrative purposes. Actual pharmacokinetic profiles will depend on the specific formulation, dose, and animal model used.[16][17][18][19][20]
III. Experimental Protocols
This section provides detailed methodologies for common in vivo administration routes for this compound.
A. Oral Gavage Administration in Mice
1. Materials:
-
This compound
-
Vehicle (e.g., 55.5% Phosal 53 MCT, 5.6% Tween 80, 16.7% Labrasol, 22.2% propylene carbonate, or another suitable lipid-based carrier)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer
2. Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Accurately weigh the this compound and add it to the vehicle.
-
Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is homogenous. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Draw the appropriate volume of the this compound solution into the syringe fitted with the oral gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it into the stomach.[21][22][23]
-
Slowly administer the solution.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
B. Intravenous (IV) Tail Vein Injection in Rats
1. Materials:
-
This compound
-
DMSO or Ethanol (for stock solution)
-
Sterile saline (0.9% NaCl) or PBS
-
Co-solvent (e.g., PEG400, optional)
-
Insulin syringes with 27-30 gauge needles
-
Rat restrainer
-
Heat lamp or warming pad
2. Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO or ethanol (e.g., 10-50 mg/mL).
-
On the day of the experiment, dilute the stock solution to the final desired concentration using sterile saline or PBS. A co-solvent may be added to the diluent to improve solubility. It is critical to add the stock solution to the diluent slowly while vortexing to prevent precipitation.
-
Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the rat in a restrainer.
-
Draw the this compound solution into the syringe, ensuring there are no air bubbles.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.[24]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
C. Intraperitoneal (IP) Injection in Mice
1. Materials:
-
This compound
-
DMSO or Ethanol (for stock solution)
-
Sterile saline (0.9% NaCl) or PBS
-
Syringes (1 mL) with 25-27 gauge needles
2. Protocol:
-
Prepare the this compound solution as described for IV injection.
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the bladder or cecum.[5][7][25]
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort.
IV. Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Experimental Workflow
Caption: General workflow for in vivo experiments with this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 6. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Emerging Role of the Double-Edged Impact of Arachidonic Acid-Derived Eicosanoids in the Neuroinflammatory Background of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Pharmacokinetic and Pharmacokinetic-Pharmacodynamic Parameters of Doxycycline against Edwardsiella ictaluri in Yellow Catfish (Pelteobagrus fulvidraco) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. turkishjcrd.com [turkishjcrd.com]
- 22. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation of amifostine polylactide-co-glycolide microspheres and its irradiation protective to mouse through oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
Ecopladib in the Landscape of cPLA2α Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosolic phospholipase A2α (cPLA2α) has emerged as a critical therapeutic target in a host of inflammatory diseases due to its key role in the production of arachidonic acid, the precursor to pro-inflammatory eicosanoids. Ecopladib, an indole-based inhibitor of cPLA2α, has been a significant compound in the exploration of this target. This guide provides a comprehensive comparison of this compound with other notable cPLA2α inhibitors, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of cPLA2α Inhibitors
The landscape of cPLA2α inhibitors is diverse, encompassing various chemical scaffolds with distinct potency and selectivity profiles. This section provides a quantitative and qualitative comparison of this compound against other well-documented inhibitors.
Data Presentation: In Vitro Potency of cPLA2α Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected cPLA2α inhibitors against the human enzyme. These values are crucial for understanding the direct interaction of the compounds with their target.
| Inhibitor | Chemical Class | IC50 (nM) vs. Human cPLA2α | Assay Method | Reference |
| This compound | Indole derivative | 150 | GLU micelle assay | [1] |
| Giripladib | Indole derivative | 7 | Not Specified | [2] |
| ZPL-5212372 | Indole derivative | 7 | GLU micelle assay | [1] |
| ASB14780 | Indole derivative | 20 | Not Specified | |
| AK106-001616 | Phenylpropionic acid derivative | 3.8 | Enzyme inhibition assay | [3][4] |
| Pyrrophenone | Pyrrolidine derivative | 1-20 | Not Specified | [5][6][7][8] |
| RSC-3388 | Pyrrolidine derivative | Data not available | Not Specified |
In Vivo Efficacy: A Comparative Overview
Direct comparison of the in vivo efficacy of these inhibitors is challenging due to the variety of animal models and endpoints used in preclinical studies. However, the following provides a summary of the reported in vivo activities of these compounds.
-
This compound: Demonstrated oral efficacy in the rat carrageenan air pouch and rat carrageenan-induced paw edema models.[1]
-
Giripladib: Showed good efficacy in a mouse model of rheumatoid arthritis.[2] Clinical trials for osteoarthritis were initiated but later terminated.
-
ZPL-5212372: Exhibited excellent efficacy in animal models of airway and skin inflammation, leading to clinical trials for topical application in atopic dermatitis.[2][9][10][11][12][13]
-
ASB14780: Found to be beneficial in animal models of nonalcoholic fatty liver disease and hepatic fibrosis.[1][14]
-
AK106-001616: Showed in vivo efficacy for inflammation, neuropathic pain, and pulmonary fibrosis in various rat models.[15][16][17]
-
Pyrrophenone: Has been used in various in vitro and in vivo studies to demonstrate anti-inflammatory effects.[6][7][8]
-
RSC-3388: No specific in vivo efficacy data was found in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols cited in the comparison of these cPLA2α inhibitors.
Rat Carrageenan-Induced Paw Edema Model
This is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can also be determined.[18][19][20]
Rat Carrageenan Air Pouch Model
This model allows for the collection and analysis of inflammatory exudate.
-
Pouch Formation: An initial subcutaneous injection of sterile air into the dorsal region of the rat creates an air pouch. This is followed by a second air injection a few days later to maintain the pouch.
-
Induction of Inflammation: Carrageenan solution is injected into the air pouch to induce an inflammatory response.
-
Drug Administration: Test compounds are administered prior to or after the carrageenan challenge.
-
Exudate Collection: At a specific time point after inflammation induction, the animals are euthanized, and the inflammatory exudate from the pouch is collected.
-
Analysis: The volume of the exudate, the number of infiltrated leukocytes, and the concentration of inflammatory mediators (e.g., prostaglandins, leukotrienes) in the exudate are quantified.
GLU Micelle Assay (General Principle)
This is a fluorescence-based assay to measure the enzymatic activity of PLA2.
-
Substrate: The assay utilizes a fluorescent substrate, such as 7-hydroxycoumarinyl-γ-linolenate (GLU), incorporated into micelles.
-
Enzymatic Reaction: In the presence of cPLA2α, the substrate is hydrolyzed, releasing the fluorescent 7-hydroxycoumarin.
-
Detection: The increase in fluorescence intensity over time is measured using a fluorometer.
-
Inhibitor Screening: The assay is performed in the presence and absence of test compounds to determine their inhibitory effect on the enzyme's activity. The IC50 value is calculated from the dose-response curve.[1]
Whole Blood Assay (General Principle)
This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a more physiologically relevant environment.[21][22][23][24]
-
Blood Collection: Fresh whole blood is collected from a relevant species (e.g., rat or human).
-
Incubation: The blood is incubated with the test compound at various concentrations.
-
Stimulation: A stimulant (e.g., a calcium ionophore like A23187 or lipopolysaccharide) is added to activate cPLA2α and induce the release of arachidonic acid and its metabolites.
-
Measurement: The levels of a specific downstream product, such as prostaglandin E2 (PGE2) or thromboxane B2 (TXB2), are measured in the plasma using methods like ELISA or mass spectrometry.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the production of the measured eicosanoid compared to the vehicle control.
Mandatory Visualizations
cPLA2α Signaling Pathway
Caption: The cPLA2α signaling cascade.
Experimental Workflow: In Vivo Anti-inflammatory Drug Screening
Caption: In vivo screening workflow.
Conclusion
This compound has been a valuable tool in understanding the therapeutic potential of cPLA2α inhibition. While its clinical development was halted, the lessons learned have paved the way for a new generation of inhibitors with improved profiles. The comparative data presented in this guide highlights the diversity of available cPLA2α inhibitors in terms of their chemical structures, potencies, and preclinical efficacy in various disease models. For researchers and drug developers, the choice of an appropriate inhibitor will depend on the specific research question, the desired selectivity profile, and the intended therapeutic application. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into this promising therapeutic target.
References
- 1. ASB14780, an Orally Active Inhibitor of Group IVA Phospholipase A2, Is a Pharmacotherapeutic Candidate for Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study to Determine the Safety & Efficacy of ZPL-5212372 in Healthy Subjects and in Subjects With Atopic Dermatitis | Clinical Research Trial Listing [centerwatch.com]
- 3. Critical Involvement of Calcium-Dependent Cytosolic Phospholipase A2α in Aortic Valve Interstitial Cell Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-mediated translocation of cytosolic phospholipase A2 to the nuclear envelope and endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells [frontiersin.org]
- 6. Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay: ED50 value was evaluated for antiinflammatory activity by carrageenan-induced rat paw edema method (CPE) on peroral administration; value may ... - ChEMBL [ebi.ac.uk]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ZPL-5212372 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. The translational revolution in atopic dermatitis: the paradigm shift from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation of cPLA2α at Ser505 Is Necessary for Its Translocation to PtdInsP2-Enriched Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Assays for Evaluating Calcium-Dependent Translocation of cPLA2α to Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cPLA2 is phosphorylated and activated by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AK106-001616, a Potent and Selective Inhibitor of Cytosolic Phospholipase A2: In Vivo Efficacy for Inflammation, Neuropathic Pain, and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 19. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]
- 22. munin.uit.no [munin.uit.no]
- 23. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ex vivo stimulation of whole blood as a means to determine glucocorticoid sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ecopladib and Darapladib: Targeting Different Arms of the Phospholipase A2 Superfamily
In the landscape of therapeutic agents targeting inflammatory pathways, Ecopladib and Darapladib have emerged as notable inhibitors of the phospholipase A2 (PLA2) superfamily. However, their efficacy and clinical development have been shaped by their distinct molecular targets: this compound inhibits cytosolic phospholipase A2-alpha (cPLA2α), while Darapladib targets lipoprotein-associated phospholipase A2 (Lp-PLA2). This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Therapeutic Rationale
This compound is an indole-based inhibitor of cPLA2α, a key enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By blocking this initial step, this compound was investigated for its potential in treating inflammatory conditions like osteoarthritis and rheumatoid arthritis.
Darapladib , on the other hand, is a selective inhibitor of Lp-PLA2. This enzyme is primarily associated with low-density lipoprotein (LDL) particles and hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products are implicated in the pathogenesis of atherosclerosis by promoting inflammation and plaque instability.[2] Consequently, Darapladib was developed as a potential therapy to reduce cardiovascular events.[1]
In Vitro and In Vivo Efficacy
The potency of these inhibitors has been characterized in various assays. While direct head-to-head comparative studies are unavailable, their individual inhibitory activities provide a basis for comparison.
| Inhibitor | Target | Assay Type | IC50 Value | Key In Vivo Model |
| This compound | cPLA2α | GLU micelle / Rat whole blood | Sub-micromolar | Rat Carrageenan Air Pouch / Paw Edema |
| Darapladib | Lp-PLA2 | Recombinant human enzyme | 0.25 nM | Atherosclerosis models (swine, mice) |
This compound has been described as a sub-micromolar inhibitor of cPLA2α in both isolated enzyme and whole blood assays.[3] A structurally related indole inhibitor, efipladib, demonstrated an IC50 of 0.020 µM in a human whole blood assay, suggesting a similar potency range for this compound. It has shown oral efficacy in rat models of inflammation, including the carrageenan air pouch and carrageenan-induced paw edema models.[3]
Darapladib is a highly potent inhibitor of Lp-PLA2, with a reported IC50 of 0.25 nM.[4] In clinical studies, oral administration of Darapladib resulted in a dose-dependent inhibition of plasma Lp-PLA2 activity, with approximately 49% to 67% reduction at doses of 40 mg to 160 mg.[5] In animal models of atherosclerosis, Darapladib has been shown to reduce the formation of atherosclerotic plaques.
Clinical Development and Outcomes
The clinical development pathways for this compound and Darapladib have diverged significantly, with both encountering challenges.
This compound entered Phase II clinical trials for the treatment of osteoarthritis. However, the trials were terminated due to the observation of gastrointestinal side effects.
Darapladib progressed to large-scale Phase III clinical trials for the reduction of cardiovascular events. The STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy) and SOLID-TIMI 52 trials, however, failed to meet their primary endpoints of reducing the risk of major adverse cardiovascular events in patients with chronic coronary heart disease and acute coronary syndrome, respectively.[4]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Distinct signaling pathways inhibited by this compound and Darapladib.
Caption: General experimental workflow for evaluating PLA2 inhibitors.
Experimental Protocols
Rat Carrageenan-Induced Paw Edema (for this compound)
This model assesses the anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) at a specified dose.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The increase in paw volume is calculated, and the percentage inhibition of edema by the test compound is determined relative to the vehicle-treated control group.
Lp-PLA2 Activity Assay (for Darapladib)
This assay measures the enzymatic activity of Lp-PLA2 in plasma or serum.
-
Substrate: 2-thio-platelet-activating factor (2-thio-PAF) is used as the substrate.
-
Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.2), EGTA, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Sample Preparation: Plasma or serum samples are added to the reaction mixture.
-
Enzyme Reaction: The reaction is initiated by adding the 2-thio-PAF substrate. The hydrolysis of 2-thio-PAF by Lp-PLA2 releases a free thiol group, which reacts with DTNB to produce a yellow-colored product.
-
Measurement: The change in absorbance is measured spectrophotometrically at 414 nm over time.
-
Data Analysis: The rate of the reaction is proportional to the Lp-PLA2 activity in the sample. For inhibitor studies, the assay is performed with and without Darapladib to determine the percentage of inhibition and IC50 values.
Conclusion
This compound and Darapladib represent two distinct strategies for targeting the phospholipase A2 superfamily. This compound, a cPLA2α inhibitor, showed promise in preclinical models of inflammation but was halted in clinical development due to safety concerns. Darapladib, a potent Lp-PLA2 inhibitor, underwent extensive clinical investigation for cardiovascular disease but ultimately failed to demonstrate clinical benefit in large Phase III trials. The differing outcomes for these two drugs underscore the complexity of targeting inflammatory pathways and highlight the importance of precise target validation in drug development. While neither compound has reached the market for their initially intended indications, the wealth of experimental and clinical data generated from their development provides valuable insights for future research into PLA2 inhibitors.
References
- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. thaiscience.info [thaiscience.info]
Validating Ecopladib's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Ecopladib, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). We will objectively compare its performance with alternative inhibitors targeting related phospholipase A2 (PLA2) enzymes, supported by experimental data and detailed protocols.
Introduction to this compound and its Target
This compound is a sub-micromolar inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1] cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks these downstream inflammatory pathways.
Comparison of Phospholipase A2 Inhibitors
To provide a comprehensive evaluation of this compound, we compare it with two other well-characterized PLA2 inhibitors: Varespladib, a selective inhibitor of secretory PLA2 group IIA (sPLA2-IIA), and Darapladib, a selective inhibitor of lipoprotein-associated PLA2 (Lp-PLA2).
| Inhibitor | Target | Target Class | In Vitro Potency (IC50) |
| This compound | Cytosolic Phospholipase A2α (cPLA2α) | cPLA2 | Sub-micromolar[1] |
| Varespladib | Secretory Phospholipase A2 Group IIA (sPLA2-IIA) | sPLA2 | 9 nM[2][3][4] |
| Darapladib | Lipoprotein-associated Phospholipase A2 (Lp-PLA2) | Lp-PLA2 | 0.25 nM[5], 0.27 nM[6] |
Validating Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[7][8]
dot
A shift in the melting curve of the target protein in the presence of the inhibitor compared to the vehicle control indicates direct target engagement.
Downstream Functional Consequences of Target Engagement
Validation of target engagement should be complemented by assessing the downstream functional consequences of inhibitor binding.
Arachidonic Acid Release
Since cPLA2α is the primary enzyme responsible for releasing arachidonic acid, a direct functional consequence of this compound's target engagement is the inhibition of arachidonic acid release. This can be measured using a radio-labeled arachidonic acid release assay.
dot
NF-κB Signaling Pathway
The inflammatory mediators produced downstream of arachidonic acid can activate the NF-κB signaling pathway, a central regulator of inflammation. Inhibition of PLA2 enzymes is expected to attenuate NF-κB activation.
| Inhibitor | Effect on Downstream Signaling |
| This compound | Expected to inhibit the production of prostaglandins, such as PGE2, which are known to be involved in inflammatory responses.[9][10][11][12] |
| Varespladib | Reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both of which are indicators of inflammation.[13] |
| Darapladib | Decreases levels of hs-CRP and IL-6.[14][15][16] |
dot
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a general guideline and should be optimized for the specific cell line and target protein.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound, Varespladib, Darapladib, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[17]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[18]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (cPLA2α, sPLA2-IIA, or Lp-PLA2).
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands using a suitable detection reagent.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the band intensity of each heated sample to the intensity of the unheated (or lowest temperature) sample for each treatment group.
-
Plot the normalized intensity as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Arachidonic Acid Release Assay Protocol
This protocol is adapted from established methods for measuring arachidonic acid release.[19][20][21][22]
-
Cell Labeling:
-
Plate cells and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]-arachidonic acid (e.g., 0.5 µCi/mL) in a serum-free medium for 18-24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Wash the cells with PBS containing fatty acid-free BSA to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a suitable agonist (e.g., a calcium ionophore like A23187) to induce arachidonic acid release.
-
-
Sample Collection and Measurement:
-
After stimulation, collect the supernatant.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-arachidonic acid released by dividing the radioactivity in the supernatant by the total radioactivity (supernatant + cell lysate) and multiplying by 100.
-
Plot the percentage of arachidonic acid release against the inhibitor concentration to determine the IC50 value for the inhibition of release.
-
Conclusion
Validating the target engagement of this compound in a cellular context is crucial for understanding its mechanism of action and for its further development as a therapeutic agent. The Cellular Thermal Shift Assay provides a direct and robust method to confirm the binding of this compound to cPLA2α in intact cells. Comparing the CETSA data and downstream functional consequences, such as the inhibition of arachidonic acid release and modulation of inflammatory signaling, with those of alternative PLA2 inhibitors like Varespladib and Darapladib, will provide a comprehensive understanding of this compound's cellular pharmacology and its potential as a specific anti-inflammatory drug.
References
- 1. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group IIA phospholipase A2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Varespladib, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 5. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. annualreviews.org [annualreviews.org]
- 8. news-medical.net [news-medical.net]
- 9. Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of prostaglandin E2 production by flavone and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 amplifies cytosolic phospholipase A2- and cyclooxygenase-2-dependent delayed prostaglandin E2 generation in mouse osteoblastic cells. Enhancement by secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Varespladib - Wikipedia [en.wikipedia.org]
- 14. Lp-PLA2 Selective Inhibitor (Darapladib) Effect In Lowering The Expression Level Of IL-1B And IL-6 In The Renal At Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. immune-system-research.com [immune-system-research.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]
- 20. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. experts.arizona.edu [experts.arizona.edu]
- 22. Measurement of arachidonic acid release from human polymorphonuclear neutrophils and platelets: comparison between gas chromatographic and radiometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ecopladib's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of Ecopladib, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with the phenotypes observed in genetic models harboring a deficiency in the cPLA2α gene (Pla2g4a). The cross-validation of data from pharmacological intervention and genetic modification provides a robust framework for understanding the pivotal role of cPLA2α in inflammatory signaling and for validating its potential as a therapeutic target.
The Central Role of cPLA2α in Inflammation
Cytosolic phospholipase A2α is a key enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1] This process is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are centrally involved in the inflammatory cascade. By inhibiting cPLA2α, this compound and similar compounds aim to curtail the production of these pro-inflammatory molecules. Genetic models, particularly knockout mice lacking a functional Pla2g4a gene, offer a parallel line of evidence to elucidate the physiological and pathological roles of this enzyme.
Comparative Efficacy in a Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. Both pharmacological inhibition and genetic deletion of cPLA2α have demonstrated profound therapeutic effects in this model.
Summary of Key Findings:
| Parameter | Wild-Type (Control) | cPLA2α Knockout (Pla2g4a-/-) | Wild-Type + cPLA2α Inhibitor (AVX001/AVX002) |
| Arthritis Incidence | >90% | Significantly reduced, with disease limited to one digit or less in the few affected animals.[1][2] | Significantly lower incidence and delayed onset of arthritis. |
| Arthritis Severity (Clinical Score) | Severe, progressive joint inflammation. | Markedly reduced disease severity scores.[1][2] | Significant reduction in arthritis index scores.[3] |
| Histopathology | Severe synovitis, pannus formation, cartilage and bone erosion. | Dramatically reduced pannus formation, articular fibrillation, and ankylosis.[1][2] | Significant reduction in joint inflammation, cartilage damage, and bone erosion.[3] |
| Plasma Prostaglandin E2 (PGE2) Levels | Elevated | - | Significantly reduced by approximately 50%.[3] |
Data from studies on cPLA2α knockout mice reveals a profound resistance to the development of CIA. [1][2] These mice exhibit a striking reduction in both the incidence and severity of the disease. Histological examination of the joints of these animals shows a dramatic attenuation of the inflammatory infiltrate, pannus formation, and subsequent cartilage and bone destruction that are characteristic of the disease in wild-type animals.[1][2]
Similarly, treatment of wild-type mice with selective cPLA2α inhibitors, such as AVX001 and AVX002, has been shown to ameliorate the signs of CIA.[3] These inhibitors significantly reduce the clinical arthritis index and protect against joint damage. Notably, the outcomes observed with pharmacological inhibition closely mirror the phenotype of the cPLA2α knockout mice, providing strong evidence that the therapeutic effects of these inhibitors are indeed mediated through the specific targeting of cPLA2α.[3]
Insights from Models of Allergic Airway Inflammation
In preclinical models of asthma, which are often induced by allergens like ovalbumin (OVA), the role of cPLA2α in driving airway inflammation has also been investigated.
Summary of Key Findings in Asthma Models:
| Parameter | Wild-Type (Control) | cPLA2α Knockout (Pla2g4a-/-) |
| Airway Eosinophilia | Marked increase in eosinophils in bronchoalveolar lavage (BAL) fluid. | Significant reduction in eosinophil numbers in BAL fluid. |
| Airway Hyperresponsiveness | Increased airway resistance in response to methacholine challenge. | Attenuated airway hyperresponsiveness. |
| Mucus Production | Goblet cell hyperplasia and increased mucus secretion. | Reduced mucus production. |
| Th2 Cytokine Levels (e.g., IL-4, IL-5, IL-13) | Elevated levels in the lung. | Decreased levels of Th2 cytokines. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for its cross-validation with genetic models.
References
- 1. Cytosolic Phospholipase A2α–deficient Mice Are Resistant to Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic phospholipase A2alpha-deficient mice are resistant to collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ecopladib's Potency Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ecopladib's potency across various species, supported by available experimental data. This compound is a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.
Executive Summary
This compound demonstrates sub-micromolar inhibitory activity against cPLA2α, with specific potency varying by the assay and species studied. This guide summarizes the available quantitative data on this compound's potency, details the experimental protocols used in these assessments, and provides visual representations of the relevant biological pathways and experimental workflows to aid in the understanding of its mechanism of action and evaluation.
Data Presentation: Potency of this compound
The inhibitory potency of this compound is most commonly reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of cPLA2α by 50%. The available data is summarized in the table below.
| Species/Assay Model | IC50 (µM) | Reference |
| In Vitro (GLU micelle assay) | 0.15 | [1] |
| Rat (Whole blood assay) | 0.11 | [1] |
| Human | Data not available | |
| Mouse | Data not available | |
| Dog | Data not available |
Signaling Pathway of cPLA2α and this compound's Mechanism of Action
Cytosolic PLA2α plays a crucial role in the inflammatory process by catalyzing the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized into various pro-inflammatory mediators, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α, thereby blocking the production of these downstream inflammatory molecules.
References
Benchmarking Ecopladib: A Comparative Guide to Phospholipase A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ecopladib with other prominent phospholipase A2 (PLA2) inhibitors. The data presented is compiled from various scientific sources to aid researchers in evaluating the performance and selectivity of these compounds. Detailed experimental protocols for key assays are also provided to ensure a comprehensive understanding of the presented data.
Introduction to Phospholipase A2 and this compound
Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that play a critical role in various cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The released arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes, making PLA2 a significant target for anti-inflammatory drug development.
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key isoform in the inflammatory cascade.[1] Its efficacy in preclinical models of inflammation has positioned it as a compound of interest for various inflammatory diseases.[1] This guide benchmarks this compound against other well-characterized PLA2 inhibitors, providing a comparative analysis of their potency and selectivity.
Quantitative Comparison of PLA2 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected PLA2 inhibitors against different PLA2 isoforms. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Therefore, direct comparisons should be made with caution.
| Inhibitor | Target PLA2 Isoform | IC50 Value | Assay Conditions | Reference |
| This compound | cPLA2α | 0.15 µM | GLU micelle assay | [1] |
| cPLA2α | 0.11 µM | Rat whole blood assay | [1] | |
| Varespladib | sPLA2 (Group IIA) | 9 nM | Not specified | [2] |
| sPLA2 (in human serum) | 6.2 nM | Not specified | [2] | |
| Darapladib | Lp-PLA2 | 0.25 nM | Recombinant human enzyme | [3] |
| Methyl arachidonyl fluorophosphonate (MAFP) | cPLA2 | Not specified (potent irreversible inhibitor) | Not specified | [4] |
| iPLA2 | 0.5 µM | 5 min preincubation at 40°C | [4] | |
| Bromoenol lactone (BEL) | iPLA2 | Not specified (irreversible inhibitor) | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: cPLA2α signaling pathway in inflammation.
Caption: General workflow for a PLA2 inhibitor assay.
Detailed Experimental Protocols
The following are generalized protocols for assaying the activity of different PLA2 isoforms. Specific details may vary between studies.
Cytosolic PLA2 (cPLA2) Activity Assay (Colorimetric)
This assay measures cPLA2 activity by detecting the release of a thiol-containing compound from a specific substrate, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored product.
Materials:
-
cPLA2 enzyme preparation (purified or cell lysate)
-
Arachidonoyl Thio-PC (substrate)
-
cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)[5]
-
DTNB/EGTA solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the cPLA2 enzyme preparation to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the Arachidonoyl Thio-PC substrate to all wells.
-
Incubate the plate for a defined time (e.g., 60 minutes) at room temperature.[5]
-
Stop the reaction and develop the color by adding the DTNB/EGTA solution to each well.
-
Read the absorbance at 414 nm (or 405 nm) using a microplate reader.[5]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Secretory PLA2 (sPLA2) Activity Assay (Fluorometric)
This assay utilizes a fluorogenic substrate that, upon cleavage by sPLA2, releases a fluorescent product.
Materials:
-
sPLA2 enzyme preparation
-
Fluorogenic sPLA2 substrate
-
sPLA2 Assay Buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., Varespladib) in the assay buffer.
-
Add the sPLA2 enzyme to the wells of a black 96-well plate.
-
Add the inhibitor dilutions and incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Determine the reaction rates and calculate the percentage of inhibition to derive the IC50 value. A specific protocol using a synthetic thiophospholipid substrate that reacts with a fluorogenic probe to produce a product detectable at Ex/Em = 388/513 nm is also available.[6]
Calcium-Independent PLA2 (iPLA2) Activity Assay
The activity of iPLA2 can be measured using a radiolabeled phospholipid substrate.
Materials:
-
iPLA2 enzyme preparation
-
Radiolabeled phospholipid substrate (e.g., [3H]plasmenylcholine)
-
Assay buffer (e.g., 10 mM Tris, 10% glycerol, 4 mM EGTA, pH 7.0)[7]
-
Scintillation fluid and counter
Procedure:
-
Prepare inhibitor dilutions (e.g., Bromoenol lactone).
-
Incubate the iPLA2 enzyme with the inhibitor.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 5 minutes).[7]
-
Terminate the reaction and extract the radiolabeled free fatty acid.
-
Quantify the released radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and the IC50 value.
Lipoprotein-Associated PLA2 (Lp-PLA2) Activity Assay (Colorimetric)
This assay is often used for clinical samples to measure Lp-PLA2 activity in plasma or serum.
Materials:
-
Plasma or serum sample
-
Lp-PLA2 substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare inhibitor dilutions (e.g., Darapladib).
-
Add the plasma or serum sample to the wells of a 96-well plate.
-
Add the inhibitor dilutions and incubate.
-
Add the Lp-PLA2 substrate to initiate the reaction.
-
Incubate for a specified time at a controlled temperature.
-
Measure the change in absorbance at the appropriate wavelength.
-
Calculate the Lp-PLA2 activity and the percentage of inhibition to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of cPLA2α, a critical enzyme in the inflammatory pathway. When benchmarked against other PLA2 inhibitors, its selectivity for cPLA2α is a key feature. Varespladib demonstrates high potency against sPLA2, while Darapladib is a highly potent inhibitor of Lp-PLA2. Broad-spectrum inhibitors like MAFP target multiple PLA2 isoforms. The choice of inhibitor for research or therapeutic development will depend on the specific PLA2 isoform implicated in the disease of interest. The provided data and protocols offer a valuable resource for the comparative evaluation of these important pharmacological tools.
References
- 1. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Ecopladib's Selectivity Profile: A Comparative Analysis with Other '-pladibs'
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the distinct selectivity profiles of Ecopladib and other '-pladib' inhibitors, supported by experimental data and methodologies.
The class of drugs ending in "-pladib" represents a significant therapeutic effort to modulate inflammatory pathways by targeting phospholipase A2 (PLA2) enzymes. However, the specific members of this class exhibit crucial differences in their selectivity, targeting distinct PLA2 isoforms and, consequently, different signaling cascades. This guide provides a comprehensive comparison of the selectivity profile of this compound, a cytosolic phospholipase A2α (cPLA2α) inhibitor, with other notable '-pladibs' such as darapladib and rilapladib, which are potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2).
Distinguishing the Targets: cPLA2α vs. Lp-PLA2
The fundamental difference in the mechanism of action between this compound and other '-pladibs' lies in their primary enzymatic targets.
-
This compound selectively inhibits cytosolic phospholipase A2α (cPLA2α) . This intracellular enzyme plays a critical role in the inflammatory process by liberating arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to a wide array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.
-
Darapladib and Rilapladib are selective inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) .[1][2] This enzyme is primarily found in the circulation, associated with low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[3] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3]
This divergence in targets leads to distinct therapeutic applications, with cPLA2α inhibitors like this compound being investigated for inflammatory conditions such as asthma, osteoarthritis, and rheumatoid arthritis, while Lp-PLA2 inhibitors have been primarily explored for their potential in mitigating atherosclerosis and cardiovascular disease.[4][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound, darapladib, and rilapladib against their respective primary targets.
| Inhibitor | Primary Target | IC50 | Assay | Reference |
| This compound | cPLA2α | 0.15 µM | GLU micelle assay | [1][6] |
| 0.11 µM | Rat whole blood assay | [1][6] | ||
| Darapladib | Lp-PLA2 | 0.25 nM | DNPG assay | [7] |
| Rilapladib | Lp-PLA2 | 230 pM | Not Specified | [8][9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Selectivity Profile Insights
While direct head-to-head comparative studies assessing the cross-reactivity of these specific inhibitors across both cPLA2α and Lp-PLA2 are not extensively published, available data provides significant insights into their selectivity:
-
This compound: Studies have shown that this compound is highly selective for cPLA2α. It demonstrates no significant activity towards the closely related β and γ isoforms of cytosolic PLA2.[6] Furthermore, at a concentration of 1 µM, this compound exhibited only 16% inhibition of secretory PLA2 (sPLA2) and was found to be inactive against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) at 20 µM, a concentration nearly 100 times its IC50 for cPLA2α.[1]
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and the experimental approaches to assess their activity, the following diagrams are provided.
References
- 1. sjkglobalkc.com [sjkglobalkc.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oxidized phospholipids and lipoprotein-associated phospholipase A2 (Lp-PLA2 ) in atherosclerotic cardiovascular disease: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Ecopladib's Activity: A Comparative Analysis from In Vitro Inhibition to In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the in vitro to in vivo correlation of Ecopladib's activity as a cytosolic phospholipase A2α (cPLA2α) inhibitor, benchmarked against other relevant compounds.
This guide provides an objective comparison of this compound's performance with alternative cPLA2α inhibitors, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical validation.
Introduction to this compound and cPLA2α Inhibition
This compound is an indole-based small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2][3] cPLA2α catalyzes the hydrolysis of phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators, making it a promising therapeutic candidate for a range of inflammatory conditions.[2]
Comparative In Vitro Activity of cPLA2α Inhibitors
The in vitro potency of this compound has been evaluated in various enzymatic and cell-based assays. A common method to assess direct enzymatic inhibition is the GLU micelle assay, which utilizes a fluorescent substrate to measure cPLA2α activity. In this assay, this compound demonstrates sub-micromolar inhibitory activity.[1] Another crucial in vitro evaluation is the rat whole blood assay, which provides a more physiologically relevant environment by measuring the inhibition of eicosanoid production in response to an inflammatory stimulus in the presence of blood cells and plasma proteins.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | GLU Micelle Assay (cPLA2α) | 0.15 | [1][4] |
| Rat Whole Blood Assay | 0.11 | [1][4] | |
| Efipladib | cPLA2α Enzymatic Assay | 0.04 | [5] |
| Giripladib | cPLA2α Enzymatic Assay | Data Not Available |
Table 1: Comparative In Vitro Potency of cPLA2α Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogs against cPLA2α in different in vitro assays.
Correlation to In Vivo Efficacy in Preclinical Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to assess the in vivo activity of anti-inflammatory compounds. In this model, the administration of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of the test compound is measured by its ability to reduce this swelling.
| Compound | Animal Model | Endpoint | ED50 (mg/kg) | Reference |
| This compound | Rat Carrageenan-Induced Paw Edema | Edema Reduction | 40 (oral) | [1] |
| Efipladib | Rat Inflammatory Pain Model | Nociceptive Response Inhibition | Not Reported | [6] |
| Giripladib | Not Available | Not Available | Data Not Available |
Table 2: Comparative In Vivo Efficacy of cPLA2α Inhibitors. This table presents the effective dose required to produce a 50% reduction in the measured endpoint (ED50) for this compound and related compounds in preclinical models of inflammation.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams are provided.
Caption: cPLA2α signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The cPLA2α inhibitor efipladib decreases nociceptive responses without affecting PGE2 levels in the cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ecopladib: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Ecopladib (CAS No. 381683-92-7), a potent inhibitor of cytosolic phospholipase A2α. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Pre-Disposal and Handling
Prior to disposal, proper handling and storage of this compound are paramount to minimize risk.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and prevent electrostatic discharge.
Storage:
-
Store this compound in a tightly closed, suitable container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.
This compound Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following protocol is based on available safety data and general best practices for hazardous chemical waste.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be securely sealed, and stored in a designated secondary containment area.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal Method:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1][2]
-
Controlled incineration with flue gas scrubbing is an acceptable alternative.[1][2]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [1][2] Discharge into the environment and sewer systems must be strictly avoided.[1][2]
-
-
Container Decontamination and Disposal:
-
Empty this compound containers must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
Spill Management
In the event of an this compound spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Wear appropriate PPE and contain the spill using absorbent materials from a chemical spill kit.
-
Cleanup: Carefully collect the spilled material and absorbent pads and place them in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Quantitative Data Summary
No quantitative data regarding specific disposal parameters (e.g., concentration limits for sewer disposal) for this compound is publicly available. All disposal decisions should be based on the principle of treating the substance as hazardous chemical waste.
| Parameter | Value | Source |
| CAS Number | 381683-92-7 | PubChem |
| Molecular Formula | C39H33Cl3N2O5S | PubChem |
| Molecular Weight | 748.1 g/mol | PubChem[3] |
Visual Guidance: this compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste.
Visual Guidance: Empty Container Decontamination
This diagram outlines the steps for decontaminating empty this compound containers prior to their final disposal.
References
Essential Safety and Logistical Information for Handling Ecopladib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical guidance for the handling of Ecopladib, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of research. This guide offers step-by-step operational and disposal plans to directly address procedural questions and establish a comprehensive safety framework for all laboratory personnel working with this compound.
Compound Data Summary
A clear understanding of the physical and chemical properties of this compound is the foundation of safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₉H₃₃Cl₃N₂O₅S |
| Molecular Weight | 748.11 g/mol |
| Appearance | Solid, white to off-white powder |
| CAS Number | 381683-92-7 |
| Storage Conditions | Store at -20°C for long-term stability. |
Personal Protective Equipment (PPE) Protocol
Due to its potent biological activity, a stringent PPE protocol is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, low-linting lab coat with knit cuffs- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields- Face shield- NIOSH-approved N95 or higher respirator |
| Solution Preparation and Handling | - Disposable, low-linting lab coat with knit cuffs- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields- Chemical splash goggles (if splash risk is high) |
| General Laboratory Use (in solution) | - Standard lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses |
Experimental Protocols: Safe Handling of this compound
The following protocols provide a step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before opening, don the appropriate PPE as specified for handling dry powder.
-
Verify Integrity: Carefully open the shipping container and inspect the primary container for any breaches.
-
Transport to Designated Area: Transport the sealed container to a designated, controlled-access area for potent compounds.
Weighing and Aliquoting (in a Chemical Fume Hood)
-
Prepare Work Area: Decontaminate the work surface of a certified chemical fume hood. Cover the work surface with disposable absorbent bench paper.
-
Assemble Equipment: Place all necessary equipment (e.g., balance, spatulas, weigh boats, pre-labeled storage vials) inside the fume hood.
-
Don Full PPE: Wear the full PPE ensemble for handling dry powder.
-
Weigh Compound: Carefully weigh the desired amount of this compound. Use a gentle scooping motion to minimize dust generation.
-
Aliquot: Transfer the weighed compound into appropriately labeled vials.
-
Seal and Store: Securely cap the vials and store them under the recommended conditions.
-
Decontaminate: Wipe down all equipment and the work surface with a suitable deactivating agent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Dispose of Waste: All disposable materials used in this process are to be considered contaminated waste and disposed of accordingly.
Solution Preparation
-
Work in a Fume Hood: All solution preparation must be conducted within a certified chemical fume hood.
-
Don PPE: Wear the appropriate PPE for handling solutions.
-
Add Solvent: Carefully add the desired solvent to the vial containing the pre-weighed this compound.
-
Ensure Dissolution: Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.
-
Transfer Solution: If necessary, use a calibrated pipette to transfer the solution to the experimental vessel.
Operational Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), weigh boats, and other solid materials that have come into contact with this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Potent Compound," "Chemical Waste").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in the regular trash.
Disposal Plan Diagram
Caption: This diagram illustrates the waste stream and disposal process for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
